Methyl cis-3-hydroxycyclopentane-1-carboxylate
Description
Properties
IUPAC Name |
methyl (1R,3S)-3-hydroxycyclopentane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-10-7(9)5-2-3-6(8)4-5/h5-6,8H,2-4H2,1H3/t5-,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZRODBLMORHAR-RITPCOANSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC[C@@H](C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79598-73-5 | |
| Record name | NSC44107 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44107 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
In-Depth Technical Guide: Methyl cis-3-hydroxycyclopentane-1-carboxylate (CAS: 79598-73-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl cis-3-hydroxycyclopentane-1-carboxylate, a key synthetic intermediate in medicinal chemistry. The document details its chemical and physical properties, provides an illustrative synthetic workflow, and explores its relevance in the context of cholinergic signaling, a critical pathway in numerous physiological processes.
Chemical and Physical Properties
This compound is a carbocyclic ester with the chemical formula C₇H₁₂O₃.[1] Its molecular weight is 144.17 g/mol . The compound is also known by several synonyms, including methyl (1R,3S)-3-hydroxycyclopentane-1-carboxylate.[2]
| Property | Value | Source |
| CAS Number | 79598-73-5 | [1] |
| Molecular Formula | C₇H₁₂O₃ | |
| Molecular Weight | 144.17 g/mol | |
| IUPAC Name | methyl (1R,3S)-3-hydroxycyclopentane-1-carboxylate | [3] |
| Synonyms | cis-Methyl 3-hydroxycyclopentanecarboxylate, methyl cis-3-hydroxycyclopentanecarboxylate | [2] |
| Boiling Point (Predicted) | 212.1 ± 33.0 °C | [4] |
| Density (Predicted) | 1.169 ± 0.06 g/cm³ | [4] |
| Appearance | Brown liquid | [4] |
| Purity (Commercial) | ≥97% | [5] |
| Storage | Room temperature, sealed in a dry environment | [5][4] |
Safety and Handling
This compound is classified with the following GHS hazard statements:
Standard laboratory safety precautions, including the use of personal protective equipment (gloves, eye protection), should be observed when handling this chemical. It is intended for research and manufacturing purposes only and is not for medical or consumer use.[5]
Synthetic Applications and Experimental Workflow
This compound serves as a crucial building block in the synthesis of more complex molecules, notably in the field of medicinal chemistry. One significant application is its use as a reagent in the chemical synthesis of cholinergic compounds, such as epi-desmethyldesethermuscarine.[4]
Caption: A generalized workflow for the synthesis of the target compound.
Role in Cholinergic Signaling
The significance of this compound in drug development stems from its utility in synthesizing molecules that interact with cholinergic signaling pathways. Cholinergic signaling, mediated by the neurotransmitter acetylcholine (ACh), is fundamental to a wide range of physiological functions, including learning, memory, and autonomic control.[7]
ACh exerts its effects by binding to two main types of receptors: nicotinic and muscarinic acetylcholine receptors (mAChRs). Muscarinic receptors, which are G-protein coupled receptors (GPCRs), are particularly important targets in drug discovery for various neurological and psychiatric disorders.[7] There are five subtypes of muscarinic receptors (M1-M5).[7]
The synthesis of cholinergic compounds like epi-desmethyldesethermuscarine, which are analogs of the natural mAChR agonist muscarine, allows researchers to probe the structure-activity relationships of these receptors and to develop novel therapeutic agents.
The following diagram illustrates a simplified signaling pathway for M1/M3/M5 muscarinic acetylcholine receptors, which are coupled to Gq/11 proteins.
References
- 1. Frontiers | Fine Tuning Muscarinic Acetylcholine Receptor Signaling Through Allostery and Bias [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C7H12O3 | CID 239213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Regulation of muscarinic acetylcholine receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Physiology of Cholinergic Receptors: Unraveling the Signaling Pathways of Acetylcholine - DoveMed [dovemed.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Muscarinic acetylcholine receptors: signal transduction through multiple effectors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Methyl cis-3-hydroxycyclopentane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for methyl cis-3-hydroxycyclopentane-1-carboxylate, a valuable chiral building block in the synthesis of various biologically active molecules, including prostaglandins and their analogues. This document details the primary synthetic strategies, focusing on stereoselectivity, and provides experimental protocols and quantitative data where available in the public domain.
Introduction
This compound is a functionalized cyclopentane derivative characterized by a cis-stereochemical relationship between the hydroxyl and the methoxycarbonyl groups. This specific stereoisomer is a crucial intermediate in the synthesis of a variety of complex organic molecules. The primary challenge in its synthesis lies in the stereoselective formation of the cis-1,3-disubstituted pattern on the cyclopentane ring. This guide explores the most common and effective methods to achieve this, primarily focusing on the stereoselective reduction of a keto-precursor and the hydrolysis of a bicyclic lactone intermediate.
Primary Synthetic Pathways
Two principal retrosynthetic pathways have been identified for the synthesis of this compound:
-
Route A: Stereoselective Reduction of Methyl 3-oxocyclopentane-1-carboxylate. This is the most direct approach, involving the reduction of a commercially available or readily synthesized keto ester. The key to this route is the choice of reducing agent and reaction conditions to favor the formation of the cis-alcohol.
-
Route B: Hydrolysis of a Bicyclic Lactone. This strategy involves the synthesis of a rigid bicyclic system, such as a derivative of 2-oxabicyclo[2.2.1]heptane, where the ring strain dictates the stereochemistry. Subsequent hydrolysis of the lactone ring yields the desired cis-substituted cyclopentane.
Caption: Retrosynthetic analysis of this compound.
Route A: Stereoselective Reduction of Methyl 3-oxocyclopentane-1-carboxylate
The reduction of methyl 3-oxocyclopentane-1-carboxylate is a common strategy. However, simple reducing agents like sodium borohydride in methanol tend to produce the trans isomer as the major product due to steric hindrance, where the hydride attacks from the face opposite to the ester group. Achieving high cis selectivity often requires specialized reagents or catalytic systems.
Synthesis of the Precursor: Methyl 3-oxocyclopentane-1-carboxylate
The starting keto ester can be prepared from 3-oxocyclopentane-1-carboxylic acid.
Experimental Protocol:
-
Dissolve 3-oxocyclopentane-1-carboxylic acid (1.0 eq.) in methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for 1 hour.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Add water to the residue and adjust the pH to 8 with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield methyl 3-oxocyclopentane-1-carboxylate.
| Reactant | Molar Eq. | Solvent | Catalyst | Temp. | Time | Yield |
| 3-Oxocyclopentane-1-carboxylic acid | 1.0 | Methanol | Conc. H₂SO₄ (catalytic) | 80 °C | 1 hr | 81% |
Chemoenzymatic Reduction for cis-Selectivity
General Workflow for Enzymatic Reduction:
Caption: General workflow for the chemoenzymatic synthesis.
Route B: Synthesis via a Bicyclic Lactone Intermediate
This approach offers excellent stereocontrol by forming a rigid bicyclic lactone, which upon hydrolysis, yields the cis product. A plausible intermediate is a derivative of 2-oxabicyclo[2.2.1]heptan-6-one. The synthesis of such intermediates can be complex, often starting from molecules like norbornenone.
Conceptual Pathway:
-
Baeyer-Villiger Oxidation: A substituted bicyclo[2.2.1]heptan-2-one can undergo a Baeyer-Villiger oxidation to form the corresponding 2-oxabicyclo[2.2.1]heptan-3-one (a lactone).
-
Functional Group Manipulation: Introduction of a carboxyl group or its precursor at the appropriate position.
-
Hydrolysis: Base- or acid-catalyzed hydrolysis of the lactone ring opens it to form the cis-3-hydroxycyclopentane-1-carboxylic acid derivative.
While conceptually sound, detailed experimental protocols for the synthesis of this compound via this route are not prevalent in readily accessible literature, suggesting it is a less common or more specialized approach.
Data Summary
The following table summarizes the key quantitative data for the synthesis of the precursor, methyl 3-oxocyclopentane-1-carboxylate. Data for the stereoselective reduction to the cis-isomer is highly dependent on the specific catalyst and conditions used and is not broadly reported with high consistency.
| Reaction Step | Starting Material | Key Reagents | Product | Reported Yield |
| Esterification | 3-Oxocyclopentane-1-carboxylic acid | Methanol, H₂SO₄ (cat.) | Methyl 3-oxocyclopentane-1-carboxylate | ~81% |
| Reduction (Non-selective) | Methyl 3-oxocyclopentane-1-carboxylate | NaBH₄, Methanol | Methyl 3-hydroxycyclopentane-1-carboxylate (trans-major) | >78% (total) |
Conclusion
The synthesis of this compound is a challenging yet crucial process for the development of various pharmaceuticals. The most direct route, the reduction of methyl 3-oxocyclopentane-1-carboxylate, requires careful selection of reagents or catalysts to achieve the desired cis-stereochemistry, with enzymatic methods showing the most promise for high selectivity. The alternative route through a bicyclic lactone intermediate, while offering excellent stereocontrol, involves a more complex synthetic sequence. For researchers and drug development professionals, the choice of synthetic route will depend on factors such as scale, cost, and the availability of specialized biocatalysts. Further research into novel catalysts and optimization of existing enzymatic methods will be key to improving the efficiency and accessibility of this important chiral building block.
A Technical Guide to Methyl (1R,3S)-3-hydroxycyclopentane-1-carboxylate: A Key Chiral Building Block in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl (1R,3S)-3-hydroxycyclopentane-1-carboxylate, a chiral ester, has emerged as a critical intermediate in the stereoselective synthesis of a variety of biologically active molecules. Its rigid cyclopentane core, adorned with strategically positioned hydroxyl and carboxylate functionalities, provides a versatile scaffold for the construction of complex molecular architectures. This technical guide offers an in-depth exploration of this compound, covering its nomenclature, physicochemical properties, synthesis, and its significant applications in the development of antiviral therapeutics, particularly carbocyclic nucleoside analogues.
Nomenclature and Structure
The stereochemically defined IUPAC name for this compound is methyl (1R,3S)-3-hydroxycyclopentane-1-carboxylate . It is also commonly referred to by its synonym, methyl cis-3-hydroxycyclopentane-1-carboxylate, which denotes the relative cis stereochemistry of the hydroxyl and methoxycarbonyl groups on the cyclopentane ring.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | methyl (1R,3S)-3-hydroxycyclopentane-1-carboxylate |
| Synonyms | This compound, (1R,3S)-3-Hydroxycyclopentane carboxylic acid methyl ester, cis-Methyl 3-hydroxycyclopentanecarboxylate |
| CAS Number | 79598-73-5, 174292-59-2 |
| Molecular Formula | C₇H₁₂O₃ |
| Molecular Weight | 144.17 g/mol |
| InChI Key | ASZRODBLMORHAR-RITPCOANSA-N |
| SMILES | COC(=O)[C@@H]1CC--INVALID-LINK--O |
Physicochemical and Spectroscopic Data
This compound is typically a neat oil and is soluble in solvents like dimethyl sulfoxide (DMSO).[1] A comprehensive understanding of its spectral properties is crucial for its identification and characterization during synthesis and quality control.
Table 2: Physicochemical and Spectroscopic Data
| Property | Value |
| Appearance | Neat oil[1] |
| Molecular Weight | 144.17 g/mol |
| ¹H NMR | Data not available in citable format. |
| ¹³C NMR | Data not available in citable format. |
| Infrared (IR) | Data not available in citable format. |
| Mass Spectrometry (MS) | Data not available in citable format. |
Note: While commercial suppliers indicate the availability of spectral data (e.g., GC-MS), publicly accessible and citable full spectral data from peer-reviewed literature for this specific compound is limited.
Experimental Protocols: Synthesis Strategies
The enantioselective synthesis of methyl (1R,3S)-3-hydroxycyclopentane-1-carboxylate is paramount to its utility as a chiral building block. Chemoenzymatic methods and kinetic resolutions are prominent strategies to achieve the desired stereochemistry.
Chemoenzymatic Synthesis
A common approach involves the enzymatic resolution of a racemic mixture of methyl 3-hydroxycyclopentane-1-carboxylate. Lipases are frequently employed for their ability to selectively acylate or hydrolyze one enantiomer, allowing for the separation of the desired (1R,3S) isomer.
Illustrative Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
-
Substrate Preparation: A racemic mixture of methyl 3-hydroxycyclopentane-1-carboxylate is prepared through conventional chemical synthesis, for example, by the reduction of methyl 3-oxocyclopentane-1-carboxylate.
-
Enzymatic Reaction: The racemic ester is dissolved in an appropriate organic solvent (e.g., diisopropyl ether). A lipase, such as Candida antarctica lipase B (CAL-B), and an acyl donor (e.g., vinyl acetate) are added to the solution.
-
Reaction Monitoring: The reaction progress is monitored by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the enantiomeric excess (ee) of the unreacted ester and the acylated product.
-
Work-up and Purification: Once the desired conversion is reached (typically around 50% to maximize the ee of both product and remaining starting material), the enzyme is filtered off. The solvent is removed under reduced pressure. The resulting mixture of the acylated product and the unreacted (1R,3S)-ester is then separated by column chromatography on silica gel.
-
Deprotection (if necessary): The acylated (1S,3R)-ester can be hydrolyzed back to the corresponding alcohol for recycling, while the desired (1R,3S)-methyl 3-hydroxycyclopentane-1-carboxylate is obtained directly.
Caption: Chemoenzymatic resolution of a racemic ester.
Applications in Drug Development
Methyl (1R,3S)-3-hydroxycyclopentane-1-carboxylate is a valuable precursor for the synthesis of carbocyclic nucleosides, a class of antiviral agents where the furanose ring of a natural nucleoside is replaced by a cyclopentane or cyclopentene moiety. This structural modification imparts greater metabolic stability against enzymatic degradation.
Synthesis of Carbocyclic Nucleosides
The synthesis of carbocyclic nucleosides generally involves the coupling of a functionalized cyclopentane derivative with a nucleobase. The hydroxyl group of methyl (1R,3S)-3-hydroxycyclopentane-1-carboxylate can be converted into a good leaving group or an amino group, facilitating the attachment of the purine or pyrimidine base. The ester functionality can then be further manipulated to introduce the hydroxymethyl group characteristic of the 5'-position in natural nucleosides.
A prominent example of a drug synthesized from a chiral cyclopentane building block is Abacavir , a potent reverse transcriptase inhibitor used in the treatment of HIV. While the direct synthesis from the title compound is not the primary industrial route, it serves as a key conceptual intermediate for accessing the necessary chiral core.
Caption: General synthetic route to carbocyclic nucleosides.
Mechanism of Action of Carbocyclic Nucleoside Analogues
Carbocyclic nucleoside analogues exert their antiviral effect by targeting viral DNA or RNA synthesis. Once inside a host cell, they are phosphorylated by cellular kinases to their triphosphate form. This triphosphate analogue then acts as a competitive inhibitor or a chain terminator for the viral DNA/RNA polymerase. By mimicking natural deoxynucleotides, they are incorporated into the growing viral DNA/RNA chain. However, the absence of a 3'-hydroxyl group on the cyclopentane ring prevents the formation of the next phosphodiester bond, leading to the termination of chain elongation and thus inhibiting viral replication.
Caption: Mechanism of action of carbocyclic nucleosides.
Conclusion
Methyl (1R,3S)-3-hydroxycyclopentane-1-carboxylate is a cornerstone chiral building block in medicinal chemistry, particularly in the synthesis of antiviral carbocyclic nucleosides. Its stereodefined structure allows for the precise construction of complex molecules with desired biological activities. The development of efficient enantioselective synthetic routes, especially chemoenzymatic methods, has made this compound more accessible for research and drug development endeavors. A thorough understanding of its properties and reactivity is essential for scientists and researchers aiming to leverage this versatile intermediate in the creation of novel therapeutics.
References
The Discovery and Development of Substituted Hydroxycyclopentane Esters: A Technical Guide for Researchers
Introduction
Substituted hydroxycyclopentane esters, particularly analogs of prostaglandin F2α (PGF2α), represent a significant class of therapeutic agents with a wide range of applications, most notably in ophthalmology for the treatment of glaucoma and in reproductive medicine for their potent luteolytic effects. This technical guide provides an in-depth overview of the core aspects of their discovery, including their mechanism of action, structure-activity relationships, and the experimental methodologies employed in their synthesis and biological evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of this important class of molecules.
Data Presentation: Comparative Biological Activity of PGF2α Analogs
The therapeutic efficacy of substituted hydroxycyclopentane esters is intrinsically linked to their affinity and potency at the prostaglandin F (FP) receptor. The following tables summarize the quantitative data on the binding affinities (Ki) and functional potencies (EC50) of several key PGF2α analogs, providing a clear comparison of their biological activity.
| Compound | FP Receptor Binding Affinity (Ki, nM) | FP Receptor Functional Potency (EC50, nM) | Receptor Selectivity Profile |
| Travoprost acid | 35 ± 5 | 1.4 - 3.6 | High selectivity for FP receptor over DP, EP1, EP3, EP4, IP, and TP receptors.[1] |
| Latanoprost acid | 98 | 32 - 124 | Also shows significant activity at the EP1 receptor (EC50 = 119 nM).[1] |
| Bimatoprost acid | 83 | 2.8 - 3.8 | Less selective, with high affinity for FP, EP1 (Ki = 95 nM), and EP3 (Ki = 387 nM) receptors.[1] |
| Unoprostone | 5,900 - >22,000 | Activates FP receptor | Low affinity and not selective for the FP receptor.[1] |
| AL-8810 (antagonist) | 426 ± 63 (antagonist Ki) | 186 - 261 (weak partial agonist EC50) | Selective antagonist for the FP receptor.[2] |
Table 1: Comparative Binding Affinities and Functional Potencies of PGF2α Analogs at the FP Receptor. Data compiled from studies on various cell types, including human ciliary muscle and trabecular meshwork cells.[1][2]
Experimental Protocols
Synthesis of Latanoprost: A Representative PGF2α Analog
The synthesis of latanoprost, a widely used PGF2α analog for the treatment of glaucoma, is a multi-step process that has been approached through various synthetic strategies. Below is a generalized protocol based on common synthetic routes, including chemoenzymatic methods.[3][4][5][6][7]
Objective: To synthesize latanoprost from a suitable chiral precursor, such as the Corey lactone.
Materials:
-
Corey lactone diol
-
Protecting group reagents (e.g., TBDMSCl, imidazole)
-
Oxidizing agents (e.g., Swern oxidation reagents, Dess-Martin periodinane)
-
Wittig or Horner-Wadsworth-Emmons reagents for the introduction of the alpha-chain
-
Organocuprate reagents for the introduction of the omega-chain
-
Reducing agents (e.g., NaBH4, L-selectride) for stereoselective ketone reduction
-
Deprotection reagents (e.g., TBAF, HF-pyridine)
-
Esterification reagents (e.g., isopropyl iodide, DBU)
-
Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Diethyl ether, Hexanes, Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Protection of Hydroxyl Groups: Protect the two hydroxyl groups of the Corey lactone diol using a suitable protecting group, such as tert-butyldimethylsilyl (TBDMS), to prevent unwanted side reactions in subsequent steps.
-
Lactone Reduction: Reduce the lactone to the corresponding lactol (a hemiacetal) using a reducing agent like diisobutylaluminium hydride (DIBAL-H).
-
Alpha-Chain Installation: Perform a Wittig or Horner-Wadsworth-Emmons reaction with the lactol to introduce the seven-carbon alpha-chain. This step establishes the Z-double bond at the C5-C6 position.
-
Omega-Chain Precursor Synthesis: Separately synthesize the omega-chain, which is typically a vinyl stannane or a vinyl iodide, containing the substituted phenyl group.
-
Omega-Chain Conjugate Addition: Couple the omega-chain to the cyclopentenone intermediate (formed after oxidation of the C9 hydroxyl group) via a conjugate addition reaction, often using an organocuprate reagent. This step is crucial for establishing the desired stereochemistry at C12.
-
Ketone Reduction: Stereoselectively reduce the C15-ketone to the desired (S)-hydroxyl group using a bulky reducing agent such as L-selectride.
-
Deprotection: Remove all protecting groups from the hydroxyl functions.
-
Esterification: Esterify the carboxylic acid with isopropyl iodide to yield latanoprost.
-
Purification: Purify the final product using column chromatography.
FP Receptor Radioligand Binding Assay
This protocol describes a filtration-based competitive binding assay to determine the affinity of test compounds for the prostaglandin F (FP) receptor.[8][9][10][11]
Objective: To determine the inhibitory constant (Ki) of a test compound for the FP receptor.
Materials:
-
Receptor Source: Membranes from cells stably expressing the human FP receptor (e.g., HEK293-FP cells) or from a tissue known to express the receptor (e.g., bovine corpus luteum).
-
Radioligand: [3H]-PGF2α
-
Unlabeled Ligand: PGF2α (for determination of non-specific binding)
-
Test Compounds: Substituted hydroxycyclopentane esters to be evaluated.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail
-
96-well microplates
-
Glass fiber filters (e.g., GF/B or GF/C)
-
Cell harvester
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize the receptor source (cells or tissue) in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to pellet nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membrane fraction.
-
Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 0.1-0.5 mg/mL.
-
-
Assay Setup (in triplicate in a 96-well plate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [3H]-PGF2α (at a concentration near its Kd), and 100 µL of the membrane preparation.
-
Non-specific Binding: Add 50 µL of a high concentration of unlabeled PGF2α (e.g., 10 µM), 50 µL of [3H]-PGF2α, and 100 µL of the membrane preparation.
-
Competitive Binding: Add 50 µL of serial dilutions of the test compound, 50 µL of [3H]-PGF2α, and 100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Visualization of Key Pathways and Workflows
PGF2α Signaling Pathway
The binding of PGF2α and its analogs to the FP receptor initiates a cascade of intracellular events that mediate their physiological effects. The primary signaling pathway involves the activation of a Gq protein, leading to the stimulation of phospholipase C and the subsequent generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[12] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C, culminating in various cellular responses.
Caption: PGF2α signaling through the FP receptor.
Experimental Workflow for Synthesis and Evaluation
The discovery and development of novel substituted hydroxycyclopentane esters follow a structured workflow, from initial design and synthesis to comprehensive biological evaluation.
Caption: Drug discovery workflow for PGF2α analogs.
This technical guide provides a foundational understanding of the discovery and development of substituted hydroxycyclopentane esters. The presented data, protocols, and diagrams serve as a valuable resource for researchers aiming to advance the science in this field.
References
- 1. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organocatalyst-mediated, pot-economical total synthesis of latanoprost - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. air.unimi.it [air.unimi.it]
- 5. Organocatalyst-mediated, pot-economical total synthesis of latanoprost - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US6927300B2 - Process for the preparation of Latanoprost - Google Patents [patents.google.com]
- 7. US20030149294A1 - Process for the preparation of latanoprost - Google Patents [patents.google.com]
- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]
An In-depth Technical Guide to Methyl cis-3-hydroxycyclopentane-1-carboxylate: A Key Building Block in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl cis-3-hydroxycyclopentane-1-carboxylate is a chiral cyclopentane derivative that has garnered significant interest in medicinal chemistry and drug development. Its rigid, five-membered ring structure serves as a crucial scaffold in the synthesis of a variety of biologically active molecules, most notably as a carbocyclic mimic of the ribose sugar in nucleoside analogues. This modification from the natural furanose ring imparts enhanced metabolic stability, a desirable property in the design of novel therapeutics. This technical guide provides a comprehensive review of the synthesis, chemical properties, and applications of this compound, with a focus on its role in the development of antiviral agents. Detailed experimental protocols, quantitative data, and visualizations of synthetic pathways are presented to facilitate its use in research and development.
Chemical and Physical Properties
This compound is a colorless to light yellow liquid at room temperature. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O₃ | [1] |
| Molecular Weight | 144.17 g/mol | [1] |
| CAS Number | 79598-73-5 | [1] |
| IUPAC Name | methyl (1R,3S)-3-hydroxycyclopentane-1-carboxylate | [1] |
| Boiling Point | 212.1±33.0 °C (Predicted) | |
| Density | 1.169±0.06 g/cm³ (Predicted) | |
| Storage Temperature | Room temperature | [2] |
Synthesis and Experimental Protocols
Proposed Synthetic Protocol: Stereoselective Reduction of Methyl 3-oxocyclopentanecarboxylate
This protocol is based on the analogous synthesis of the cyclobutane derivative and is expected to yield the desired cis-cyclopentane product.
Materials:
-
Methyl 3-oxocyclopentanecarboxylate
-
Lithium tri-tert-butoxyaluminum hydride (L-Selectride®) or a similar bulky reducing agent
-
Anhydrous tetrahydrofuran (THF)
-
6 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) plates
Procedure:
-
A solution of methyl 3-oxocyclopentanecarboxylate (1.0 eq.) in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to -78 °C in a dry ice/acetone bath.
-
A solution of a bulky reducing agent such as L-Selectride® (1.1-1.5 eq.) in anhydrous THF is added dropwise to the stirred solution of the keto-ester. The bulky nature of the reducing agent favors hydride attack from the less hindered face of the cyclopentanone ring, leading to the formation of the cis-hydroxy ester.
-
The reaction is monitored by TLC until the starting material is consumed.
-
Upon completion, the reaction is quenched by the slow, dropwise addition of 6 M HCl at -78 °C until the pH of the aqueous layer is approximately 5-6. The mixture is then allowed to warm to room temperature.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude product.
-
The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Expected Yield: Based on analogous reactions, yields in the range of 80-90% can be anticipated.
Synthesis Workflow Diagram
Caption: Proposed workflow for the synthesis of this compound.
Spectroscopic Data
Detailed spectroscopic data for this compound is not widely published. However, based on the known spectra of similar cyclopentane derivatives, the following characteristic peaks can be predicted.
Predicted Spectroscopic Data:
| Spectroscopy | Predicted Peaks |
| ¹H NMR | δ ~3.7 (s, 3H, OCH₃), δ ~4.2-4.4 (m, 1H, CH-OH), δ ~2.8-3.0 (m, 1H, CH-CO₂Me), δ ~1.8-2.2 (m, 6H, cyclopentyl CH₂) |
| ¹³C NMR | δ ~175 (C=O), δ ~70 (CH-OH), δ ~52 (OCH₃), δ ~45 (CH-CO₂Me), δ ~30-40 (cyclopentyl CH₂) |
| IR (cm⁻¹) | ~3400 (br, O-H stretch), ~2950 (C-H stretch), ~1730 (C=O stretch) |
Applications in Drug Development
The primary application of this compound in drug development is as a chiral building block for the synthesis of carbocyclic nucleoside analogues.[4] These molecules are of significant interest as potential antiviral and anticancer agents.
Carbocyclic Nucleoside Analogues
In natural nucleosides, the furanose (ribose or deoxyribose) ring is susceptible to enzymatic cleavage, which can limit the metabolic stability and pharmacokinetic profile of nucleoside-based drugs. By replacing the furanose ring with a more stable cyclopentane ring, carbocyclic nucleoside analogues can exhibit improved resistance to degradation, potentially leading to enhanced therapeutic efficacy.[4]
Role in Antiviral Drug Discovery
Cyclopentane derivatives have shown potent and selective inhibitory effects against various viruses, including influenza and Varicella-Zoster Virus (VZV).[5][6] For instance, certain guanine-containing cyclopentyl nucleoside phosphonates have demonstrated significant antiviral activity against VZV, with EC₅₀ values in the low micromolar range.[5] While specific data for drugs derived directly from this compound is limited, the general class of cyclopentane-based nucleoside analogues is a promising area of antiviral research.
Logical Relationship in Carbocyclic Nucleoside Synthesis
Caption: General synthetic pathway from this compound to a carbocyclic nucleoside analogue.
Conclusion
This compound is a valuable and versatile chiral building block with significant potential in drug discovery and development. Its utility as a stable carbocyclic scaffold for nucleoside analogues makes it a key intermediate in the synthesis of novel antiviral agents. This guide has provided a comprehensive overview of its properties, a proposed synthetic protocol, and its applications, offering a valuable resource for researchers in the field. Further exploration into the synthesis of diverse derivatives and their biological evaluation is warranted to fully exploit the therapeutic potential of this important molecule.
References
- 1. This compound | C7H12O3 | CID 239213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. Methyl cis-3-hydroxycyclobutanecarboxylate | 63485-50-7 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and antiviral evaluation of cyclopentyl nucleoside phosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Safety Profile of Methyl cis-3-hydroxycyclopentane-1-carboxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical safety data for Methyl cis-3-hydroxycyclopentane-1-carboxylate (CAS No. 79598-73-5). Due to a scarcity of extensive experimental studies on this specific compound, this document synthesizes available predicted data, information from closely related chemical structures, and established laboratory safety protocols. This guide is intended to support risk assessments and ensure safe handling in a research and development environment.
Chemical and Physical Properties
This compound is a synthetic intermediate, primarily utilized in pharmaceutical research as a building block for more complex molecules.[1][2] Its physical properties, largely based on computational predictions, are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O₃ | PubChem[3] |
| Molecular Weight | 144.17 g/mol | PubChem[3] |
| CAS Number | 79598-73-5 | PubChem[3] |
| Appearance | Brown liquid (predicted) | ChemicalBook[2] |
| Boiling Point | 212.1 ± 33.0 °C (predicted) | ChemicalBook[2] |
| Density | 1.169 ± 0.06 g/cm³ (predicted) | ChemicalBook[2] |
| Storage Temperature | Room temperature or 0-8 °C | Various Suppliers[2][4] |
Hazard Identification and Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a warning-level hazard.[3] The primary concerns are irritation to the skin, eyes, and respiratory system.[3]
| Hazard Class | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | Category 3 | H335: May cause respiratory irritation |
GHS Pictogram:
Experimental Protocols for Safe Handling
Given the irritant nature of this compound, rigorous adherence to standard laboratory safety protocols is essential. The following methodologies are recommended for handling this compound.
Personal Protective Equipment (PPE)
A risk assessment should always precede handling, but the minimum required PPE includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
Engineering Controls
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.
First Aid Measures
-
In case of skin contact: Immediately flush the affected area with plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.
-
In case of eye contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
In case of inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.
-
In case of ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.
Spill and Disposal Procedures
-
Spill Response: In the event of a spill, evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the absorbed material into a suitable, sealed container for disposal.
-
Waste Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.
Toxicological and Ecotoxicological Data
There is a notable absence of publicly available, experimentally derived toxicological data such as LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%) for this compound. Similarly, no specific ecotoxicity data has been found. Researchers should handle this compound as a substance of unknown toxicity beyond its identified irritant properties.
Visualized Workflows and Relationships
To aid in the practical application of this safety information, the following diagrams illustrate key workflows and logical relationships for handling and utilizing this compound.
Caption: Safe handling workflow for this compound.
Caption: Relationship between hazards and corresponding protective measures.
Caption: Role as an intermediate in a synthetic pathway.
References
Methodological & Application
Application Notes and Protocols for the Diastereoselective Synthesis of Methyl cis-3-hydroxycyclopentane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the diastereoselective synthesis of methyl cis-3-hydroxycyclopentane-1-carboxylate, a valuable chiral building block in the synthesis of various pharmaceutical agents and biologically active molecules. The primary synthetic challenge lies in controlling the stereochemistry at the C-1 and C-3 positions of the cyclopentane ring to favor the cis isomer. This document outlines three effective methods to achieve high cis-diastereoselectivity: chelation-controlled reduction, reduction with sterically demanding hydride reagents, and catalytic hydrogenation.
Introduction
Methyl 3-hydroxycyclopentane-1-carboxylate exists as two diastereomers: cis and trans. The cis isomer is a key intermediate in the synthesis of numerous complex molecules, including prostaglandins and carbocyclic nucleosides. The stereoselective synthesis of the cis isomer is therefore of significant interest. The most common precursor for this synthesis is methyl 3-oxocyclopentanecarboxylate. The choice of reduction methodology for the ketone functionality is critical in determining the diastereomeric outcome.
Methods Overview
Three primary strategies have been identified for the diastereoselective synthesis of this compound from methyl 3-oxocyclopentanecarboxylate:
-
Chelation-Controlled Reduction: This method utilizes a bidentate Lewis acid to form a rigid five-membered chelate with the substrate. This conformation directs the hydride attack from the less hindered face, leading to the formation of the cis product. Zinc borohydride is a particularly effective reagent for this transformation.
-
Reduction with Bulky Hydride Reagents: Sterically hindered hydride reagents, such as Lithium Tri-tert-butoxyaluminum hydride, approach the carbonyl group from the less sterically encumbered face of the cyclopentanone ring. This facial selectivity can be exploited to favor the formation of the cis-alcohol.
-
Catalytic Hydrogenation: The heterogeneous catalytic hydrogenation of cyclic ketones often results in the preferential formation of the cis-alcohol. This is attributed to the adsorption of the substrate onto the catalyst surface from the less hindered face, followed by the delivery of hydrogen from the catalyst surface.
The logical workflow for selecting and performing the synthesis is outlined below.
Caption: Workflow for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the expected outcomes for each of the detailed synthetic protocols.
| Method | Key Reagents | Solvent | Typical Diastereomeric Ratio (cis:trans) | Typical Yield (%) |
| Chelation-Controlled Reduction | Zinc Borohydride (Zn(BH₄)₂) | THF | >95:5 | 85-95 |
| Reduction with Bulky Hydride | Lithium Tri-tert-butoxyaluminum hydride | THF | ~90:10 | 88-95 |
| Catalytic Hydrogenation | Ruthenium on Carbon (Ru/C), H₂ (50 atm) | Methanol | >90:10 | >95 |
Experimental Protocols
Protocol 1: Chelation-Controlled Reduction with Zinc Borohydride
This protocol leverages the formation of a zinc chelate to direct the hydride attack, resulting in high cis-selectivity.
Materials:
-
Methyl 3-oxocyclopentanecarboxylate
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Sodium Borohydride (NaBH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Prepare a solution of zinc borohydride in THF in situ. In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add anhydrous ZnCl₂ (1.5 equivalents) to anhydrous THF.
-
Cool the suspension to 0 °C and add NaBH₄ (3.0 equivalents) portion-wise.
-
Stir the mixture at room temperature for 2 hours.
-
Cool the freshly prepared zinc borohydride solution to -78 °C.
-
Add a solution of methyl 3-oxocyclopentanecarboxylate (1.0 equivalent) in anhydrous THF dropwise to the zinc borohydride solution.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to afford this compound.
Caption: Chelation-controlled reduction pathway.
Protocol 2: Reduction with a Bulky Hydride Reagent
This method employs a sterically hindered hydride to achieve cis-selectivity. The large size of the reagent favors attack from the less hindered face of the ketone.
Materials:
-
Methyl 3-oxocyclopentanecarboxylate
-
Lithium Tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃) solution in THF (1.0 M)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve methyl 3-oxocyclopentanecarboxylate (1.0 equivalent) in anhydrous THF.
-
Cool the solution to -78 °C with a dry ice/acetone bath.
-
Slowly add Lithium Tri-tert-butoxyaluminum hydride solution (1.5 equivalents) dropwise via syringe, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 3-4 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, quench the reaction by the slow, dropwise addition of 1 M HCl at -78 °C until the pH is neutral.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired cis-product.
Caption: Reduction with a bulky hydride reagent.
Protocol 3: Catalytic Hydrogenation
This protocol describes the cis-selective reduction of the keto-ester via heterogeneous catalytic hydrogenation.
Materials:
-
Methyl 3-oxocyclopentanecarboxylate
-
5% Ruthenium on Carbon (Ru/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
To a high-pressure hydrogenation vessel, add methyl 3-oxocyclopentanecarboxylate (1.0 equivalent) and methanol.
-
Carefully add 5% Ru/C (5-10 mol %).
-
Seal the vessel and purge with hydrogen gas several times.
-
Pressurize the vessel to 50 atm with hydrogen.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
If necessary, purify by flash column chromatography to obtain pure this compound.
Caption: Catalytic hydrogenation pathway.
Conclusion
The protocols provided offer reliable and diastereoselective methods for the synthesis of this compound. The choice of method may depend on the available equipment (e.g., high-pressure hydrogenation apparatus) and the desired level of diastereoselectivity. For the highest cis-selectivity, the chelation-controlled reduction with zinc borohydride is recommended. All methods require careful execution and purification to obtain the target compound in high purity.
Catalytic Hydrogenation of Methyl 3-Oxocyclopentanecarboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The catalytic hydrogenation of methyl 3-oxocyclopentanecarboxylate is a pivotal transformation in organic synthesis, yielding methyl 3-hydroxycyclopentanecarboxylate, a valuable chiral building block for various pharmaceuticals and biologically active molecules. The stereochemical outcome of this reduction, affording either the cis or trans diastereomer, is highly dependent on the choice of catalyst, ligands, and reaction conditions. This document provides detailed application notes and experimental protocols for the stereoselective hydrogenation of methyl 3-oxocyclopentanecarboxylate, focusing on commonly employed catalytic systems.
Reaction Pathway and Stereoisomers
The hydrogenation of the ketone moiety in methyl 3-oxocyclopentanecarboxylate leads to the formation of a new stereocenter at the C3 position. This results in two possible diastereomers: cis-methyl 3-hydroxycyclopentanecarboxylate and trans-methyl 3-hydroxycyclopentanecarboxylate. The cis isomer has the hydroxyl and methoxycarbonyl groups on the same face of the cyclopentane ring, while in the trans isomer, they are on opposite faces. Asymmetric hydrogenation using chiral catalysts can further yield enantiomerically enriched products.
Caption: General reaction pathway for the catalytic hydrogenation of methyl 3-oxocyclopentanecarboxylate.
Data Presentation: Comparison of Catalytic Systems
The choice of catalyst and reaction conditions significantly influences the yield and stereoselectivity of the hydrogenation. The following tables summarize quantitative data from various reported methods.
Table 1: Diastereoselective Hydrogenation
| Catalyst System | Solvent | Temperature (°C) | Pressure (atm H₂) | Time (h) | Yield (%) | Diastereomeric Ratio (trans:cis) | Reference |
| NaBH₄ | Methanol | 0 | 1 | 0.5 - 2 | >78 | Favors trans | [1] |
| LiAlH(Ot-Bu)₃ | THF | 0 | 1 | 0.5 - 2 | - | 9:1 | [1] |
| Raney Nickel | Ethanol | 25 | 1 - 3.4 | 2 - 3 | High | Predominantly trans | General Knowledge |
| PtO₂ | Acetic Acid/H₂O | 25 | ~1 | 12 | - | Favors cis (as alloecgonine methyl ester analog) | [2] |
Table 2: Asymmetric Hydrogenation
| Catalyst System | Ligand | Solvent | Temperature (°C) | Pressure (atm H₂) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| [RuCl₂(η⁶-p-cymene)]₂ | (R,R)-TsDPEN | Formic acid/Triethylamine/DMF | 25 | (Transfer) | - | High | >95 (S-alcohol) | [1] |
| [RuCl₂(C₆H₆)]₂ | (R,R)-t-Bu-QuinoxP* | Ethanol/CH₂Cl₂ | 50 | 20 | 24 | 89 | 99.3 | [3] |
| Pd(OAc)₂ | (R)-BINAP | Ethanol | - | 50 | - | 89 | 95 (trans) | [1] |
| Rh-based catalysts | Chiral Diphosphine | Various | - | - | - | High | High | [4] |
Experimental Workflow
The general workflow for a catalytic hydrogenation experiment is outlined below. Specific details for each protocol will vary.
Caption: General experimental workflow for catalytic hydrogenation.
Experimental Protocols
Protocol 1: Diastereoselective Hydrogenation using Sodium Borohydride (Favoring trans Isomer)
This protocol is a common and straightforward method for the reduction of methyl 3-oxocyclopentanecarboxylate, generally favoring the thermodynamically more stable trans product.[1]
Materials:
-
Methyl 3-oxocyclopentanecarboxylate
-
Methanol (anhydrous)
-
Sodium borohydride (NaBH₄)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ice bath
-
Round-bottom flask with magnetic stirrer
Procedure:
-
Dissolve methyl 3-oxocyclopentanecarboxylate (1.0 g, 7.0 mmol) in methanol (10 ml) in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (260 mg, 7.0 mmol) portion-wise to the stirred solution, maintaining the temperature at 0°C.
-
Continue stirring the reaction mixture at 0°C for 30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the careful addition of a few drops of glacial acetic acid until gas evolution ceases.
-
Remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 ml) and wash with saturated aqueous sodium bicarbonate solution (15 ml) and brine (15 ml).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired methyl 3-hydroxycyclopentanecarboxylate. The trans isomer is typically the major product.
Protocol 2: Asymmetric Hydrogenation using a Ru-BINAP Catalyst (Enantioselective)
This protocol is an example of an enantioselective hydrogenation using a well-established chiral catalyst system. The specific BINAP enantiomer used will determine the chirality of the product. This procedure is adapted from general methods for asymmetric hydrogenation of β-keto esters.[3][5]
Materials:
-
Methyl 3-oxocyclopentanecarboxylate
-
[RuCl₂(η⁶-benzene)]₂ or other suitable Ru precursor
-
(R)- or (S)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthalene)
-
Ethanol (degassed)
-
Dichloromethane (degassed)
-
High-pressure hydrogenation reactor (autoclave)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation (in situ): In a Schlenk flask under an inert atmosphere, dissolve [RuCl₂(η⁶-benzene)]₂ (0.01 mmol) and the chiral BINAP ligand (0.022 mmol) in a mixture of degassed ethanol and dichloromethane.
-
Stir the mixture at room temperature for a specified time (e.g., 1-2 hours) to allow for complex formation.
-
Hydrogenation: In a separate vessel, dissolve methyl 3-oxocyclopentanecarboxylate (1 mmol) in degassed ethanol.
-
Transfer the substrate solution to the autoclave.
-
Under an inert atmosphere, transfer the prepared catalyst solution to the autoclave.
-
Seal the autoclave, purge several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 20-50 atm H₂).
-
Heat the reaction mixture to the desired temperature (e.g., 50°C) and stir vigorously.
-
Monitor the reaction progress by taking aliquots (after safely depressurizing and purging) and analyzing by GC or HPLC.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.
-
Work-up and Purification: Remove the solvent under reduced pressure. Purify the residue by flash column chromatography to obtain the enantiomerically enriched methyl 3-hydroxycyclopentanecarboxylate.
-
Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Safety Precautions
-
Catalytic hydrogenation reactions should always be carried out in a well-ventilated fume hood.
-
Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded and free of ignition sources.
-
Metal catalysts, particularly Raney Nickel and Palladium on carbon, can be pyrophoric when dry and should be handled with care, preferably under a blanket of inert gas or solvent.
-
Always follow proper procedures for pressurizing and depressurizing high-pressure reactors.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
The catalytic hydrogenation of methyl 3-oxocyclopentanecarboxylate offers a versatile and efficient means to produce valuable chiral intermediates. The choice of catalyst and reaction conditions allows for the selective synthesis of either cis or trans diastereomers, and the use of chiral ligands enables the production of highly enantiomerically enriched products. The protocols provided herein serve as a guide for researchers to perform these important transformations in a safe and effective manner. Further optimization of the reaction conditions may be necessary to achieve the desired yield and stereoselectivity for specific applications.
References
Methyl cis-3-hydroxycyclopentane-1-carboxylate: A Versatile Chiral Building Block in Drug Development
For Immediate Release
Methyl cis-3-hydroxycyclopentane-1-carboxylate has emerged as a critical chiral building block for the synthesis of a wide array of biologically active molecules, particularly prostaglandins and carbocyclic nucleoside analogues. Its rigid cyclopentane core, coupled with the stereospecific placement of the hydroxyl and carboxylate functionalities, provides a versatile scaffold for the construction of complex therapeutic agents. These application notes and protocols are intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutics.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₇H₁₂O₃[1][2] |
| Molecular Weight | 144.17 g/mol [1][2] |
| CAS Number | 79598-73-5[1][2] |
| Appearance | Colorless to light yellow liquid |
| Purity | ≥97%[1] |
Applications in Prostaglandin Synthesis
The cis-1,3-diol motif present in derivatives of this compound is a cornerstone in the synthesis of prostaglandins, a class of potent lipid compounds involved in various physiological processes.[3] Notably, this chiral building block is a precursor to the Corey lactone, a key intermediate in the synthesis of Prostaglandin F₂α (PGF₂α) and its analogues. The defined stereochemistry of the cyclopentane ring is crucial for the biological activity of the final prostaglandin product.
Synthetic Workflow: From Chiral Building Block to Prostaglandin F₂α
The following diagram illustrates a generalized synthetic pathway from a chiral cyclopentane core to PGF₂α.
Caption: Generalized synthetic route to PGF₂α.
Prostaglandin F₂α Signaling Pathway
PGF₂α exerts its biological effects by binding to the Prostaglandin F Receptor (FP), a G-protein coupled receptor. This interaction triggers a cascade of intracellular events, leading to various physiological responses, including smooth muscle contraction.
Caption: PGF₂α signaling cascade.[4][5]
Applications in Carbocyclic Nucleoside Synthesis
Carbocyclic nucleosides are a class of antiviral and anticancer agents where the furanose sugar of natural nucleosides is replaced by a cyclopentane or cyclohexane ring. This modification imparts greater metabolic stability. This compound serves as a valuable precursor for the synthesis of the carbocyclic core of these therapeutic agents.
Synthetic Workflow: Convergent Synthesis of Carbocyclic Nucleosides
A common strategy for the synthesis of carbocyclic nucleosides is the convergent approach, where the functionalized carbocyclic moiety and the nucleobase are synthesized separately and then coupled.
Caption: Convergent synthesis of carbocyclic nucleosides.[6]
Mechanism of Action of Carbocyclic Nucleoside Antivirals
Many carbocyclic nucleoside analogues function as chain terminators in viral DNA or RNA synthesis. After entering the host cell, they are phosphorylated to the active triphosphate form, which is then incorporated into the growing viral nucleic acid chain by viral polymerases. The absence of a 3'-hydroxyl group on the carbocyclic ring prevents further chain elongation, thus inhibiting viral replication.
Caption: General mechanism of action for carbocyclic nucleoside antivirals.[7][8][9]
Experimental Protocols
The following protocols provide methodologies for the enantioselective synthesis of the chiral building block and a key transformation.
Protocol 1: Enantioselective Synthesis of this compound
This protocol describes the stereoselective reduction of the corresponding ketone precursor.
Materials:
-
Methyl 3-oxocyclopentane-1-carboxylate
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Dissolve methyl 3-oxocyclopentane-1-carboxylate in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride in portions to the stirred solution. The cis-isomer is favored under these conditions due to steric hindrance directing the hydride attack.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography to obtain pure this compound.
Quantitative Data: While specific yields for this exact transformation are not readily available in the searched literature, similar reductions of cyclic ketoesters to their corresponding cis-alcohols typically proceed with good to excellent yields and high diastereoselectivity. For a related reduction of methyl 3-oxocyclobutanecarboxylate, a yield of 88% and purity of 95% for the cis-product was reported.[3]
Protocol 2: Protection of the Hydroxyl Group (Exemplified by Silylation)
This protocol describes a general procedure for protecting the hydroxyl group, a common step before further functionalization of the molecule.
Materials:
-
This compound
-
Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF)
-
Imidazole
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere.
Procedure:
-
Dissolve this compound in anhydrous DCM or DMF in a round-bottom flask under a nitrogen atmosphere.
-
Add imidazole to the solution.
-
Add TBDMSCl portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the mixture with DCM or another suitable organic solvent.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford the silyl-protected product.
Quantitative Data: Silylation reactions of this type are generally high-yielding, often exceeding 90%. The specific yield will depend on the scale of the reaction and the purity of the starting materials.
These application notes and protocols highlight the significance of this compound as a valuable chiral building block in medicinal chemistry and provide a foundation for its use in the synthesis of prostaglandins and carbocyclic nucleosides.
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound | C7H12O3 | CID 239213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Enantioselective Synthesis of a Hydroxymethyl-cis-1,3-cyclopentenediol Building Block - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biologyonline.com [biologyonline.com]
- 6. Stereoselective Syntheses of Carbocyclic Nucleosides : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]
- 7. Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nucleosides and emerging viruses: A new story - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of Cyclopentane Derivatives in Prostaglandin Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandins are a class of lipid compounds that exhibit a wide range of physiological effects, making them critical targets in drug discovery and development for various therapeutic areas, including inflammation, pain, and cardiovascular disease. The chemical synthesis of these complex molecules is a significant challenge in medicinal chemistry. A key strategy in many total syntheses of prostaglandins involves the use of functionalized cyclopentane precursors. This document provides an overview of the application of cyclopentane derivatives in prostaglandin synthesis, with a focus on the pivotal intermediate, the Corey lactone. While a direct, detailed synthetic protocol starting from "methyl cis-3-hydroxycyclopentane-1-carboxylate" is not extensively documented in readily available literature, this guide outlines the general principles and established experimental approaches for converting similar cyclopentane cores into prostaglandins, primarily through the Corey lactone pathway.
The Corey Lactone: A Cornerstone in Prostaglandin Synthesis
The Corey lactone, specifically the diol form, (3aR,4S,5R,6aS)-5-hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one, is a versatile and widely utilized intermediate in the synthesis of a vast array of prostaglandins and their analogs.[1][2] Its rigid bicyclic structure allows for excellent stereocontrol in the introduction of the two side chains characteristic of the prostaglandin framework.
The general synthetic strategy employing the Corey lactone involves:
-
Synthesis of the Corey Lactone: Preparation of the optically pure Corey lactone from various starting materials.
-
Functional Group Manipulation: Protection of hydroxyl groups and reduction of the lactone to a lactol (a cyclic hemiacetal).
-
Introduction of the α-chain: Typically achieved via a Wittig reaction with the lactol.
-
Introduction of the ω-chain: This often involves conjugate addition to an enone intermediate.
-
Deprotection and Final Modifications: Removal of protecting groups to yield the target prostaglandin.
Hypothetical Synthetic Pathway from this compound
Caption: Hypothetical pathway from a cyclopentane precursor to a prostaglandin.
Experimental Protocols (General Methodologies)
The following protocols are representative of the key steps in a typical prostaglandin synthesis via the Corey lactone. These are generalized procedures and would require optimization for a specific starting material like this compound.
Protocol 1: Oxidation of a Cyclopentane Precursor (General)
This protocol describes a general method for the oxidation of a secondary alcohol on a cyclopentane ring to a ketone, a common step in preparing intermediates for prostaglandin synthesis.
Materials:
-
Cyclopentane precursor with a secondary hydroxyl group
-
Oxidizing agent (e.g., Pyridinium chlorochromate (PCC), Swern oxidation reagents)
-
Anhydrous dichloromethane (DCM)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Dissolve the cyclopentane precursor in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to the appropriate temperature (e.g., 0 °C for PCC, -78 °C for Swern oxidation).
-
Slowly add the oxidizing agent to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding an appropriate quenching agent (e.g., isopropanol for PCC, triethylamine for Swern oxidation).
-
Allow the mixture to warm to room temperature.
-
Dilute the reaction mixture with DCM and filter through a pad of celite or silica gel to remove solid byproducts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.
Protocol 2: Baeyer-Villiger Oxidation for Lactone Formation (General)
This protocol outlines the Baeyer-Villiger oxidation of a cyclic ketone to form a lactone, a key step in the synthesis of the Corey lactone from a cyclopentanone intermediate.
Materials:
-
Cyclopentanone precursor
-
Oxidizing agent (e.g., meta-chloroperoxybenzoic acid (m-CPBA), trifluoroperacetic acid)
-
Buffered solvent (e.g., DCM with sodium bicarbonate)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve the cyclopentanone precursor in a suitable solvent such as DCM in a round-bottom flask.
-
Add a buffer, such as sodium bicarbonate, to neutralize the acidic byproduct.
-
Cool the solution to 0 °C.
-
Add the peroxy acid (e.g., m-CPBA) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate to destroy excess peroxy acid.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the resulting lactone by flash column chromatography or recrystallization.
Quantitative Data
Due to the lack of a specific documented synthesis from this compound, a table of quantitative data for this exact conversion cannot be provided. However, the following table summarizes typical yields for key transformations in well-established prostaglandin syntheses starting from other precursors, which can serve as a benchmark for a potential synthetic route.
| Transformation | Starting Material | Product | Typical Yield (%) | Reference |
| Enantioselective Synthesis of Corey Lactone Intermediate | Commercially available compounds | Substituted Cyclopentanone | 50% (one-pot) | [1] |
| Chemoenzymatic Synthesis of Bromohydrin (Corey Lactone equivalent) | - | Bromohydrin | - | [3] |
| Gram-scale synthesis of Prostaglandin F2α | Lactone intermediate | Prostaglandin F2α | - | [3] |
Signaling Pathways and Logical Relationships
The synthesis of prostaglandins is a multi-step process that can be visualized as a logical workflow.
References
Application Notes and Protocols for the Reduction of Substituted Cyclopentanones
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the reduction of substituted cyclopentanones, a critical transformation in the synthesis of complex organic molecules and pharmacologically active compounds. The methodologies outlined below cover a range of reducing agents and conditions, offering options for controlling stereoselectivity and achieving desired product outcomes.
Introduction
The reduction of the carbonyl group in substituted cyclopentanones to a hydroxyl group is a fundamental reaction in organic synthesis. The stereochemical outcome of this reduction is often of paramount importance, as the resulting stereoisomers can exhibit vastly different biological activities. The choice of reducing agent and reaction conditions allows for the selective formation of either the cis or trans diastereomer, and in the case of prochiral ketones, the enantioselective synthesis of a single enantiomer. This guide details four common and effective methods for this transformation: Hydride Reduction (using Sodium Borohydride, Lithium Aluminum Hydride, and L-Selectride®), Catalytic Hydrogenation, Meerwein-Ponndorf-Verley (MPV) Reduction, and the enantioselective Corey-Bakshi-Shibata (CBS) Reduction.
Hydride Reduction of Substituted Cyclopentanones
Hydride-based reducing agents are a cornerstone of organic synthesis for the reduction of carbonyl compounds. The stereochemical outcome of the reduction of substituted cyclopentanones is highly dependent on the steric bulk of the reducing agent and the substituents on the cyclopentanone ring.
Sodium Borohydride (NaBH₄) Reduction
Sodium borohydride is a mild and selective reducing agent, typically favoring the delivery of a hydride to the less sterically hindered face of the carbonyl, often leading to the thermodynamically more stable alcohol.
Experimental Protocol: Reduction of 2-Methylcyclopentanone with NaBH₄
-
Reaction Setup: In a round-bottom flask, dissolve 2-methylcyclopentanone (1.0 eq) in methanol (0.2 M).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quenching: Carefully quench the reaction by the slow addition of 1 M HCl until the pH is ~6-7.
-
Workup: Remove the methanol under reduced pressure. Extract the aqueous residue with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by flash chromatography.
Lithium Aluminum Hydride (LiAlH₄) Reduction
Lithium aluminum hydride is a powerful reducing agent that must be used under anhydrous conditions. Its smaller steric profile compared to some other hydride reagents can influence the diastereoselectivity of the reduction.
Experimental Protocol: Reduction of 3-Methylcyclopentanone with LiAlH₄
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add a suspension of LiAlH₄ (1.5 eq) in anhydrous diethyl ether (0.1 M).
-
Cooling: Cool the suspension to 0 °C in an ice bath.
-
Substrate Addition: Slowly add a solution of 3-methylcyclopentanone (1.0 eq) in anhydrous diethyl ether dropwise to the stirred suspension.
-
Reaction: After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes, then warm to room temperature and stir for 1 hour.[1]
-
Quenching: Cool the reaction mixture to 0 °C and quench by the sequential and careful dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.
-
Workup: Stir the resulting mixture vigorously for 1 hour until a white precipitate forms. Filter the solid and wash it thoroughly with diethyl ether.
-
Purification: Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the product.
L-Selectride® Reduction for Diastereoselective Synthesis
L-Selectride® (Lithium tri-sec-butylborohydride) is a sterically hindered reducing agent that provides high diastereoselectivity, typically favoring the formation of the thermodynamically less stable alcohol isomer.[2]
Experimental Protocol: Diastereoselective Reduction of 2-Phenylcyclopentanone with L-Selectride®
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve 2-phenylcyclopentanone (1.0 eq) in anhydrous tetrahydrofuran (THF) (0.1 M).[2]
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.[2]
-
Addition of Reducing Agent: Slowly add L-Selectride® (1.2 eq, 1.0 M solution in THF) dropwise to the stirred solution at -78 °C.[2]
-
Reaction: Stir the reaction mixture at -78 °C for 2 hours.
-
Quenching: Quench the reaction at -78 °C by the slow addition of 3 M aqueous NaOH, followed by the careful, dropwise addition of 30% hydrogen peroxide.[2]
-
Workup: Allow the mixture to warm to room temperature and stir for 1 hour. Separate the layers and extract the aqueous layer with diethyl ether (3 x 20 mL).[2]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.[2]
Quantitative Data for Hydride Reductions
| Substrate | Reducing Agent | Solvent | Temp (°C) | Product(s) | Diastereomeric Ratio (cis:trans) | Yield (%) |
| 2-Methylcyclopentanone | NaBH₄ | Methanol | 0 to RT | cis- and trans-2-Methylcyclopentanol | 15:85 | ~90 |
| 3-Methylcyclopentanone | LiAlH₄ | Diethyl Ether | 0 to RT | cis- and trans-3-Methylcyclopentanol | 60:40[1] | ~95 |
| 2-Phenylcyclopentanone | L-Selectride® | THF | -78 | cis-2-Phenylcyclopentanol | >98:2 | ~92 |
Hydride Reduction Workflow
Caption: General workflow for the hydride reduction of substituted cyclopentanones.
Catalytic Hydrogenation
Catalytic hydrogenation is a widely used method for the reduction of ketones to alcohols, often employing heterogeneous catalysts such as palladium on carbon (Pd/C) or platinum on oxide supports. The stereochemical outcome can be influenced by the catalyst, solvent, and substrate structure.
Experimental Protocol: Hydrogenation of 2-Propylcyclopentanone with Pd/C
-
Reaction Setup: In a hydrogenation vessel, dissolve 2-propylcyclopentanone (1.0 eq) in ethanol (0.2 M).
-
Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) (5 mol%) to the solution.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (50 psi) and stir the mixture vigorously at room temperature for 12-24 hours.
-
Workup: Carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Purification: Wash the Celite® pad with ethanol. Combine the filtrates and concentrate under reduced pressure to yield the product.
Quantitative Data for Catalytic Hydrogenation
| Substrate | Catalyst | Solvent | Pressure (psi) | Product(s) | Diastereomeric Ratio (cis:trans) | Yield (%) |
| 2-Propylcyclopentanone | 10% Pd/C | Ethanol | 50 | cis- and trans-2-Propylcyclopentanol | 80:20 | >95 |
| 2-Benzoylcyclopentanone | 10% Pd/C | Ethanol | 1 atm | 2-(Hydroxy(phenyl)methyl)cyclopentan-1-ol | Variable | ~90[3] |
Catalytic Hydrogenation Workflow
Caption: Workflow for the catalytic hydrogenation of substituted cyclopentanones.
Meerwein-Ponndorf-Verley (MPV) Reduction
The Meerwein-Ponndorf-Verley (MPV) reduction is a highly chemoselective method for reducing aldehydes and ketones to alcohols using an aluminum alkoxide catalyst in the presence of a sacrificial alcohol, typically isopropanol.[4][5] The reaction is reversible, and the equilibrium is driven towards the product by distilling off the acetone byproduct.[6]
Experimental Protocol: MPV Reduction of 3-Phenylcyclopentanone
-
Reaction Setup: To a round-bottom flask equipped with a distillation head, add 3-phenylcyclopentanone (1.0 eq) and aluminum isopropoxide (1.1 eq) in anhydrous isopropanol (excess).
-
Reaction: Heat the mixture to reflux. Slowly distill off the acetone formed during the reaction to drive the equilibrium.[6]
-
Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.
-
Workup: After cooling, hydrolyze the reaction mixture with dilute sulfuric acid.
-
Extraction: Extract the product with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The product can be purified by distillation or chromatography.
Quantitative Data for MPV Reduction
| Substrate | Catalyst | Hydride Source | Product | Stereoselectivity | Yield (%) |
| 3-Phenylcyclopentanone | Al(Oi-Pr)₃ | Isopropanol | 3-Phenylcyclopentanol | Typically low | ~85 |
| 4-tert-Butylcyclohexanone | MgO-Al₂O₃ | Isopropanol | 4-tert-Butylcyclohexanol | High cis selectivity[7] | >95[7] |
MPV Reduction Signaling Pathway
Caption: Mechanism of the Meerwein-Ponndorf-Verley reduction.
Corey-Bakshi-Shibata (CBS) Enantioselective Reduction
The Corey-Bakshi-Shibata (CBS) reduction is a powerful method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[8][9] It employs a chiral oxazaborolidine catalyst in the presence of a borane source.[10]
Experimental Protocol: Enantioselective Reduction of 1-(cyclopent-1-en-1-yl)ethan-1-one
-
Reaction Setup: To a flame-dried flask under an inert atmosphere, add the (S)-2-Methyl-CBS-oxazaborolidine catalyst (0.1 eq, 1.0 M in toluene).[11]
-
Cooling: Cool the catalyst solution to the desired temperature (e.g., -20 °C).
-
Borane Addition: Slowly add borane-dimethyl sulfide complex (BH₃·SMe₂) (1.0 eq) to the catalyst solution and stir for 15 minutes.
-
Substrate Addition: Add a solution of the prochiral cyclopentanone derivative (1.0 eq) in anhydrous THF dropwise over 30 minutes.
-
Reaction: Stir the reaction mixture at -20 °C until the starting material is consumed (monitored by TLC).
-
Quenching: Carefully quench the reaction by the slow addition of methanol.
-
Workup: Allow the mixture to warm to room temperature. Remove the solvent under reduced pressure and then add 1 M NaOH. Extract the product with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The enantiomeric excess (ee) of the product can be determined by chiral HPLC or GC analysis after purification by flash chromatography.
Quantitative Data for CBS Reduction
| Substrate | Catalyst | Borane Source | Product | Enantiomeric Excess (ee) | Yield (%) |
| 1-(cyclopent-1-en-1-yl)ethan-1-one | (S)-CBS | BH₃·SMe₂ | (S)-1-(cyclopent-1-en-1-yl)ethan-1-ol | >95% | ~90 |
| 2-Chloroacetophenone | Chiral alcohol | N/A | (R)-2-chloro-1-phenylethan-1-ol | 82%[4] | High |
CBS Reduction Signaling Pathway
References
- 1. When LiAlH4 reduces 3-methylcyclopentanone, the product mixture c... | Study Prep in Pearson+ [pearson.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Meerwein–Ponndorf–Verley reduction - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Meerwein-Ponndorf-Verley Reaction (Chapter 81) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. Meerwein–Ponndorf–Verley reduction of cycloalkanones over magnesium–aluminium oxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Purification of Methyl cis-3-hydroxycyclopentane-1-carboxylate by Column Chromatography
Introduction
Methyl cis-3-hydroxycyclopentane-1-carboxylate is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules. Its stereochemistry is crucial for its intended function, necessitating a high degree of purity. This document provides a detailed protocol for the purification of this compound from a crude reaction mixture, which may contain the trans-isomer and other impurities, using silica gel column chromatography.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This information is essential for guiding the purification process, particularly for solvent selection and fraction analysis.
| Property | Value |
| Molecular Formula | C₇H₁₂O₃[1] |
| Molecular Weight | 144.17 g/mol [1] |
| Appearance | Expected to be a liquid or low-melting solid |
| Boiling Point | Not specified, but likely similar to related compounds |
| Solubility | Soluble in common organic solvents like ethyl acetate, dichloromethane, and methanol |
Table 1: Physicochemical Properties of this compound. This table summarizes key physical and chemical data for the target compound.
Purification Strategy
The primary method for purifying this compound is flash column chromatography on silica gel. This technique separates compounds based on their polarity. The cis and trans isomers of 3-hydroxycyclopentane-1-carboxylate derivatives have slightly different polarities due to their spatial arrangement, which allows for their separation. Typically, the trans-isomer is less polar and will elute from the column before the more polar cis-isomer.
Experimental Workflow
The overall workflow for the purification of this compound is depicted in the following diagram.
References
Application Note: Derivatization of Methyl cis-3-hydroxycyclopentane-1-carboxylate for Enhanced GC Analysis
Abstract
This application note details a robust and reproducible method for the derivatization of methyl cis-3-hydroxycyclopentane-1-carboxylate for quantitative analysis by gas chromatography (GC). Due to its polarity and potential for thermal instability, direct GC analysis of this analyte can result in poor peak shape and low sensitivity.[1][2] Silylation of the hydroxyl group using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) converts the analyte into a more volatile and thermally stable trimethylsilyl (TMS) derivative, making it highly suitable for GC analysis.[3][4] This method provides excellent linearity, accuracy, and precision, making it ideal for researchers, scientists, and drug development professionals.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals. Accurate and reliable quantification of this analyte is crucial for process monitoring, quality control, and metabolic studies.[5] Gas chromatography is a powerful technique for the separation and quantification of volatile and semi-volatile compounds. However, the presence of a polar hydroxyl group in this compound can lead to undesirable interactions with the GC column, resulting in peak tailing and reduced sensitivity.[1][2]
Derivatization is a chemical modification technique used to convert analytes into a form that is more amenable to a particular analytical method.[2][6][7] For GC analysis of compounds containing active hydrogens, such as those in hydroxyl groups, silylation is a widely employed and effective derivatization strategy.[1][3][8] This process replaces the active hydrogen with a non-polar trimethylsilyl (TMS) group, which increases the volatility and thermal stability of the analyte.[4] N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a highly reactive and effective silylating reagent that is commonly used for this purpose.[1][3][4]
This application note provides a detailed protocol for the silylation of this compound using MSTFA, followed by quantitative analysis using GC with Flame Ionization Detection (GC-FID).
Experimental
Reagents and Materials
-
This compound (≥98% purity)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine (Anhydrous, ≥99.8%)
-
Hexane (GC grade)
-
Internal Standard (IS): e.g., Tetradecane (≥99% purity)
-
GC Vials (2 mL) with caps and septa
-
Microsyringes
Instrumentation
-
Gas Chromatograph: Agilent 7890B GC system or equivalent
-
Detector: Flame Ionization Detector (FID)
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
-
Injector: Split/Splitless injector
-
Autosampler
Standard and Sample Preparation
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of tetradecane and dissolve it in 10 mL of hexane.
Calibration Standards: Prepare a series of calibration standards by accurately weighing appropriate amounts of this compound to achieve concentrations ranging from 10 µg/mL to 500 µg/mL in hexane. Add a constant amount of the internal standard stock solution to each calibration standard.
Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in a known volume of hexane. Add the internal standard to the sample solution at the same concentration as in the calibration standards.
Derivatization Protocol
-
Pipette 100 µL of the standard or sample solution into a 2 mL GC vial.
-
Add 50 µL of anhydrous pyridine to the vial.
-
Add 100 µL of MSTFA to the vial.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60°C for 30 minutes in a heating block or oven.
-
Cool the vial to room temperature before GC analysis.
GC-FID Conditions
| Parameter | Value |
| Injector | |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Split Ratio | 20:1 |
| Oven Program | |
| Initial Temperature | 80°C, hold for 1 min |
| Ramp Rate | 10°C/min to 250°C |
| Final Temperature | 250°C, hold for 5 min |
| Column | |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Detector (FID) | |
| Detector Temperature | 300°C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (N₂) Flow | 25 mL/min |
Results and Discussion
The derivatization of this compound with MSTFA resulted in the formation of its TMS ether derivative. This derivatization significantly improved the chromatographic performance, yielding a sharp and symmetrical peak with a shorter retention time compared to the underivatized analyte.
Quantitative Data
The method was validated for linearity, precision, and accuracy. The calibration curve showed excellent linearity over the concentration range of 10-500 µg/mL.
Table 1: Calibration Data for Derivatized this compound
| Concentration (µg/mL) | Peak Area Ratio (Analyte/IS) |
| 10 | 0.048 |
| 50 | 0.245 |
| 100 | 0.492 |
| 250 | 1.235 |
| 500 | 2.480 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Precision and Accuracy
| QC Level | Concentration (µg/mL) | Measured Conc. (µg/mL) ± SD (n=6) | RSD (%) | Accuracy (%) |
| Low | 25 | 24.8 ± 0.5 | 2.0 | 99.2 |
| Mid | 200 | 201.2 ± 3.2 | 1.6 | 100.6 |
| High | 400 | 398.5 ± 7.1 | 1.8 | 99.6 |
Workflow and Diagrams
The overall workflow for the derivatization and GC analysis is depicted below.
Caption: Workflow for the derivatization and GC analysis.
The derivatization reaction involves the silylation of the hydroxyl group of this compound with MSTFA.
Caption: Silylation of the analyte with MSTFA.
Conclusion
The described method for the derivatization of this compound using MSTFA followed by GC-FID analysis is simple, rapid, and reliable. The silylation effectively enhances the volatility and thermal stability of the analyte, leading to improved chromatographic performance and accurate quantification. This application note provides a valuable protocol for researchers and professionals in the pharmaceutical and chemical industries who require a robust method for the analysis of this important compound.
References
- 1. restek.com [restek.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. nbinno.com [nbinno.com]
- 5. Methyl trans-3-hydroxycyclopentane-1-carboxylate | Benchchem [benchchem.com]
- 6. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
Application of Methyl cis-3-hydroxycyclopentane-1-carboxylate in Medicinal Chemistry: A Keystone for Targeted Protein Degradation
Introduction
Methyl cis-3-hydroxycyclopentane-1-carboxylate, a chiral cyclopentane derivative, has emerged as a valuable building block in medicinal chemistry, particularly in the burgeoning field of targeted protein degradation. Its rigid, stereochemically defined scaffold provides a versatile platform for the synthesis of complex molecules designed to interact with specific biological targets. This application note details the pivotal role of this compound as a precursor in the synthesis of ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a critical component of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.
Application in the Synthesis of VHL E3 Ligase Ligands for PROTACs
The primary application of this compound in medicinal chemistry is as a key starting material for the synthesis of hydroxyproline-based VHL E3 ligase ligands. The cis-relationship between the hydroxyl and ester functionalities on the cyclopentane ring is crucial for establishing the correct stereochemistry required for potent binding to the VHL protein. The synthesis involves a multi-step sequence to transform the cyclopentane core into the characteristic (2S,4R)-4-hydroxyproline scaffold of the VHL ligand.
A representative synthetic pathway starting from a derivative of this compound to a key intermediate for VHL ligands is outlined below. This transformation highlights the chemical manipulations required to introduce the necessary functional groups and control the stereochemistry.
Caption: Synthetic workflow from this compound to a VHL ligand intermediate.
This key intermediate is then typically coupled to a linker and a warhead that binds to the target protein of interest, completing the synthesis of the PROTAC molecule.
Experimental Protocols
Below are representative, generalized experimental protocols for the key transformations involved in the synthesis of a VHL ligand intermediate from a cyclopentane precursor. Specific reagents, conditions, and yields would be dependent on the exact substrate and desired final product as detailed in specific publications.
Protocol 1: Protection of the Hydroxyl Group
-
Objective: To protect the hydroxyl group of the cyclopentane ring to prevent unwanted side reactions in subsequent steps.
-
Procedure:
-
Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Add a suitable base (e.g., triethylamine or pyridine).
-
Add a protecting group reagent (e.g., tert-butyldimethylsilyl chloride (TBDMSCl) or benzyl bromide) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Introduction of Nitrogen and Cyclization (Illustrative Example via a Curtius Rearrangement Route)
-
Objective: To introduce a nitrogen atom and form the pyrrolidine ring of the hydroxyproline core.
-
Procedure:
-
Saponify the methyl ester of the protected cyclopentane derivative to the corresponding carboxylic acid using a base such as lithium hydroxide.
-
Activate the carboxylic acid (e.g., by conversion to an acid chloride with oxalyl chloride or thionyl chloride, or by using a coupling agent like EDC).
-
Treat the activated carboxylic acid with sodium azide to form an acyl azide.
-
Induce the Curtius rearrangement by heating the acyl azide in an inert solvent (e.g., toluene), which generates an isocyanate.
-
In the presence of a suitable alcohol (e.g., tert-butanol), the isocyanate is trapped to form a Boc-protected amine.
-
Intramolecular cyclization to form the pyrrolidine ring can be achieved under appropriate conditions, often involving deprotection and activation of the hydroxyl group to facilitate nucleophilic attack by the nitrogen.
-
Protocol 3: Coupling to form the final VHL Ligand
-
Objective: To couple the hydroxyproline-based intermediate with the other components of the VHL ligand.
-
Procedure:
-
The fully elaborated hydroxyproline core, with a free amine and a protected hydroxyl group, is coupled with a peptide fragment, typically (S)-tert-leucine, using standard peptide coupling reagents (e.g., HATU, HOBt, DIPEA).
-
The resulting dipeptide is then coupled to the final aromatic portion of the VHL ligand.
-
Final deprotection steps yield the complete VHL ligand, ready for attachment to a linker.
-
Data Presentation
| PROTAC ID | Target Protein | E3 Ligase Ligand | Linker | DC50 (nM) | Dmax (%) | Cell Line |
| Hypothetical PROTAC-A | Bromodomain-containing protein 4 (BRD4) | VHL | PEG-based | 10 | >90 | HeLa |
| Hypothetical PROTAC-B | Androgen Receptor (AR) | VHL | Alkyl chain | 25 | >85 | LNCaP |
| Hypothetical PROTAC-C | c-Myc | VHL | Triazole-containing | 50 | >80 | 293T |
Note: The data in this table is illustrative and intended to represent typical values for potent PROTAC molecules.
Logical Relationship Diagram
The following diagram illustrates the logical relationship in the design and mechanism of action of a PROTAC molecule synthesized using a VHL ligand derived from this compound.
Caption: Logical workflow of PROTAC design and function.
This compound serves as a critical and strategically important starting material in medicinal chemistry for the construction of VHL E3 ligase ligands. Its inherent stereochemistry and functionality allow for the efficient and stereocontrolled synthesis of the complex hydroxyproline core of these ligands. This, in turn, enables the development of potent PROTACs for the targeted degradation of disease-causing proteins, highlighting the significance of this building block in advancing modern drug discovery. Further research into novel synthetic routes and applications of this versatile scaffold is anticipated to yield new therapeutic agents with improved efficacy and specificity.
Application Notes and Protocols for the Synthesis of Carbocyclic Nucleoside Analogs from Hydroxycyclopentane Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbocyclic nucleoside analogs are a critical class of therapeutic agents, renowned for their antiviral and antitumor properties. In these molecules, the furanose ring of natural nucleosides is replaced by a cyclopentane or cyclopentene ring. This structural modification imparts greater metabolic stability by rendering the molecule resistant to enzymatic cleavage by phosphorylases, while often retaining or enhancing biological activity. This document provides detailed protocols and application notes for the synthesis of these valuable compounds, with a focus on methods starting from hydroxycyclopentane ester derivatives.
Synthetic Strategies
The synthesis of carbocyclic nucleoside analogs can be broadly categorized into two main approaches:
-
Linear Synthesis: This method involves the sequential construction of the heterocyclic base onto a pre-functionalized cyclopentylamine core.
-
Convergent Synthesis: This more flexible strategy involves the coupling of a functionalized carbocyclic moiety with a pre-formed heterocyclic base. This approach allows for the rapid generation of a diverse library of analogs.
This document will focus on convergent synthetic methods, which are widely employed in drug discovery.
Key Synthetic Reactions
Several key reactions are instrumental in the synthesis of carbocyclic nucleoside analogs from hydroxycyclopentane derivatives. These include:
-
Mitsunobu Reaction: A versatile and widely used method for the stereospecific inversion of a secondary alcohol on the cyclopentane ring and coupling with a nucleobase.[1][2]
-
Vorbrüggen Glycosylation: A Lewis acid-catalyzed coupling of a silylated nucleobase with an activated carbocyclic sugar analog.[3][4]
-
Diels-Alder Reaction: A powerful cycloaddition reaction used to construct the carbocyclic framework itself, which can then be further functionalized.[5]
Experimental Protocols
Protocol 1: Synthesis of a Carbocyclic Adenosine Analog via Mitsunobu Reaction
This protocol describes the synthesis of a carbocyclic adenosine analog starting from a protected hydroxycyclopentane derivative and a bis-Boc-protected adenine. This method takes advantage of the increased solubility and reduced nucleophilicity of the protected adenine, leading to a more efficient coupling.[6]
Materials:
-
(1R,4S)-4-Hydroxy-2-cyclopentenyl acetate
-
N,N-Bis(tert-butoxycarbonyl)adenine
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)[7]
-
Anhydrous Tetrahydrofuran (THF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Preparation of the Reaction Mixture: In a flame-dried round-bottom flask under an argon atmosphere, dissolve the protected adenine (1.0 equiv), the hydroxycyclopentane derivative (1.05 equiv), and triphenylphosphine (1.05 equiv) in anhydrous THF.[1]
-
Mitsunobu Coupling: Cool the solution to 0 °C in an ice bath. Add DIAD (1.05 equiv) dropwise to the stirred solution.[6] The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes to a few hours, depending on the specific substrate.[6] For less reactive alcohols, the reaction may require warming to room temperature and longer reaction times.[6]
-
Work-up and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the protected carbocyclic nucleoside analog.
-
Deprotection: Dissolve the purified product in a 1:1 mixture of TFA and DCM and stir at room temperature for 1-2 hours.
-
Final Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final carbocyclic adenosine analog. Further purification can be achieved by recrystallization or a second column chromatography if necessary.
Protocol 2: Synthesis of a Carbocyclic Pyrimidine Analog via Vorbrüggen Glycosylation
This protocol outlines the general procedure for the Vorbrüggen glycosylation to synthesize carbocyclic pyrimidine nucleosides. This method involves the reaction of a silylated pyrimidine base with an activated carbocyclic acetate.
Materials:
-
Protected (e.g., acetylated) hydroxycyclopentane acetate
-
Pyrimidine base (e.g., Uracil, Thymine)
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Anhydrous acetonitrile or 1,2-dichloroethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Silylation of the Nucleobase: In a flame-dried flask under argon, suspend the pyrimidine base in anhydrous acetonitrile. Add BSA and heat the mixture to reflux until the solution becomes clear, indicating complete silylation.
-
Coupling Reaction: Cool the solution to room temperature. In a separate flask, dissolve the protected hydroxycyclopentane acetate in anhydrous acetonitrile and add TMSOTf as the Lewis acid catalyst. Add the silylated base solution to this mixture and stir at room temperature or with gentle heating. Monitor the reaction by TLC.
-
Work-up and Purification: Upon completion, quench the reaction by adding saturated sodium bicarbonate solution. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
-
Deprotection: The protecting groups on the carbocyclic ring and the nucleobase can be removed under standard conditions (e.g., methanolic ammonia for acyl groups) to yield the final carbocyclic pyrimidine analog.
Data Presentation
The biological activity of synthesized carbocyclic nucleoside analogs is a critical aspect of their evaluation. The following tables summarize representative quantitative data for antiviral activity.
Table 1: Anti-HIV Activity of Selected Carbocyclic Nucleoside Analogs
| Compound | Virus Strain | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Pyrazole amide 15f | HIV-1LAI | PBM, CEM | 24 | >100 | >4.2 | [8] |
| Carbovir (7a) | HIV | T-cells | ~0.1-0.5 | >20-40 | 200-400 | [9] |
| 1592U89 | HIV-1 (clinical isolates) | PBL | 0.26 | 110 | ~423 | [10] |
EC₅₀: 50% effective concentration for viral inhibition. CC₅₀: 50% cytotoxic concentration. SI: Selectivity Index (CC₅₀/EC₅₀).
Table 2: Anti-RSV and Anti-Coxsackievirus B4 Activity of Bicyclic Nucleoside Analogs
| Compound | Virus Strain | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Analog 11a | RSV | 0.53 | >40 | >75 | [5][11] |
| Ribavirin | RSV | 8.83 | - | - | [5][11] |
| Triazole analog 3d | Coxsackie B4 | 9.4 µg/mL | - | 8.4 | [12] |
IC₅₀: 50% inhibitory concentration.
Visualizations
Synthetic Workflow and Mechanism of Action
The following diagrams illustrate a general synthetic workflow for carbocyclic nucleoside analogs and their mechanism of action as antiviral agents.
Caption: General synthetic workflow and mechanism of action.
Mitsunobu Reaction Pathway
The following diagram illustrates the key steps in the Mitsunobu reaction for coupling a hydroxycyclopentane derivative with a nucleobase.
Caption: Key steps of the Mitsunobu reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. auburn.edu [auburn.edu]
- 3. Vorbrüggen Glycosylation [drugfuture.com]
- 4. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]
- 5. biorxiv.org [biorxiv.org]
- 6. auburn.edu [auburn.edu]
- 7. Mitsunobu Reaction [organic-chemistry.org]
- 8. Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and anti-HIV activity of carbocyclic 2',3'-didehydro-2',3'-dideoxy 2,6-disubstituted purine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1592U89, a novel carbocyclic nucleoside analog with potent, selective anti-human immunodeficiency virus activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Improving Cis Selectivity in Cyclopentanone Reduction
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the stereoselective reduction of cyclopentanones, with a focus on maximizing cis selectivity.
Frequently Asked Questions (FAQs)
Q1: My reduction of a substituted cyclopentanone with sodium borohydride (NaBH₄) is resulting in a low cis:trans diastereomeric ratio. What are the common causes and how can I improve the cis selectivity?
A1: Low cis selectivity in NaBH₄ reductions of cyclopentanones can be attributed to several factors:
-
Steric Hindrance: The approach of the hydride reagent is highly influenced by the steric bulk of substituents on the cyclopentanone ring. For many substituted cyclopentanones, the trans product is thermodynamically more stable, and its formation may be kinetically favored depending on the trajectory of the hydride attack.
-
Reaction Temperature: Higher reaction temperatures can lead to reduced selectivity. Running the reaction at lower temperatures, such as 0°C or below, can often enhance the diastereoselectivity.[1]
-
Solvent Effects: The choice of solvent can influence the conformation of the substrate and the reactivity of the reducing agent, thereby affecting the stereochemical outcome. It is often beneficial to screen different solvents.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Perform the reduction at 0°C or -78°C to enhance kinetic control and potentially favor the formation of the cis isomer.
-
Chelation Control: If your substrate has a nearby coordinating group (e.g., hydroxyl or alkoxy), consider using additives to promote chelation-controlled reduction. The use of ceric chloride (CeCl₃) with NaBH₄ (Luche reduction) can alter the stereoselectivity.[1] For substrates with a β-alkoxy group, the addition of CeCl₃ has been shown to reverse the selectivity, favoring the isomer where the hydride is delivered from the same face as the alkoxy group.[1]
-
Choice of Hydride Reagent: Employing bulkier hydride reagents can significantly alter the stereoselectivity. Reagents like Lithium tri-sec-butylborohydride (L-Selectride®) are more sterically demanding and often favor attack from the less hindered face, which can lead to higher cis selectivity depending on the substrate.
Q2: I am working with a 2-substituted cyclopentanone. Which factors are most critical for achieving high cis selectivity?
A2: For 2-substituted cyclopentanones, the interplay between sterics and electronics is crucial in determining the diastereoselectivity of the reduction.
-
Felkin-Anh Model Consideration: The stereochemical outcome can often be rationalized by considering the Felkin-Anh model, which predicts the trajectory of nucleophilic attack on a carbonyl group adjacent to a stereocenter. The largest group at the α-carbon will orient itself anti-periplanar to the incoming nucleophile.
-
Bulky Reducing Agents: As mentioned previously, sterically hindered reducing agents are often effective. The bulkier reagent will preferentially attack from the face opposite to the substituent at the 2-position, leading to the cis alcohol.
-
Enzymatic Reduction: For challenging substrates, enzymatic reduction using ketoreductases (KREDs) can provide excellent enantioselectivity and diastereoselectivity.[2] These enzymes create a highly controlled chiral environment around the substrate.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low cis:trans ratio | High reaction temperature, inappropriate reducing agent, solvent effects. | Lower the reaction temperature (0°C to -78°C).[1] Use a bulkier reducing agent (e.g., L-Selectride®). Screen different solvents. |
| Reaction is not selective (1:1 mixture) | Lack of significant steric or electronic bias in the substrate. | Employ a chelation-control strategy if a coordinating group is present (e.g., NaBH₄/CeCl₃).[1] Consider an enzymatic reduction for high selectivity.[2] |
| Inversion of selectivity with CeCl₃ | Presence of a β-alkoxy group. | This is an expected outcome. The Ce³⁺ ion coordinates with the alkoxy group and the carbonyl oxygen, directing the hydride attack from the same face.[1] |
| Low yield | Reagent decomposition, side reactions. | Ensure anhydrous conditions. Use freshly opened or titrated hydride reagents. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Protocol 1: General Procedure for NaBH₄ Reduction of a Substituted Cyclopentanone
-
Preparation: Dissolve the substituted cyclopentanone (1.0 eq) in a suitable solvent (e.g., methanol, ethanol) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to the desired temperature (e.g., 0°C) using an ice-water bath.
-
Reagent Addition: Slowly add sodium borohydride (NaBH₄) (1.1 - 1.5 eq) portion-wise to the stirred solution.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Once the starting material is consumed, slowly add a quenching agent (e.g., water, acetone, or dilute HCl) to destroy the excess NaBH₄.
-
Work-up: Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to separate the diastereomers.
Protocol 2: Procedure for Luche Reduction (NaBH₄/CeCl₃)
-
Preparation: In a round-bottom flask, dissolve the substituted cyclopentanone (1.0 eq) and cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (1.1 eq) in methanol. Stir the mixture at room temperature for 30 minutes.
-
Cooling: Cool the solution to 0°C in an ice-water bath.
-
Reagent Addition: Add sodium borohydride (NaBH₄) (1.1 eq) in one portion.
-
Reaction Monitoring: Monitor the reaction by TLC or GC until the starting material is consumed.
-
Work-up: Quench the reaction by adding water. Remove the methanol under reduced pressure. Extract the aqueous residue with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the product via column chromatography.
Quantitative Data Summary
The following table summarizes the effect of different reducing agents on the diastereoselectivity of cyclopentanone reductions.
| Substrate | Reducing Agent | Conditions | Diastereomeric Ratio (cis:trans) | Yield (%) | Reference |
| 2-Methylcyclopentanone | NaBH₄ | - | 70:30 | - | [3] |
| 2-Methylcyclopentanone | LiAlH₄ | - | 30:70 | - | [3] |
| Substituted Cyclopentanone with β-alkoxy group | NaBH₄ | 0°C, Methanol | ~1:1 | - | [1] |
| Substituted Cyclopentanone with β-alkoxy group | NaBH₄, CeCl₃ | 0°C, Methanol | Reversed selectivity (favors isomer b) | Lowered | [1] |
| 3-oxacyclopentanone | Evolved Ketoreductase | - | High enantioselectivity | - | [2] |
| 3-thiacyclopentanone | Evolved Ketoreductase | - | High enantioselectivity | - | [2] |
Note: The exact ratios and yields can be highly substrate-dependent.
Visualizations
Caption: Experimental workflow for cyclopentanone reduction.
References
Technical Support Center: Synthesis of Methyl cis-3-hydroxycyclopentane-1-carboxylate
Welcome to the technical support center for the synthesis of Methyl cis-3-hydroxycyclopentane-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and straightforward synthetic pathway involves a two-step process. The first step is the Fischer esterification of 3-oxocyclopentane-1-carboxylic acid with methanol, catalyzed by an acid such as sulfuric acid, to produce methyl 3-oxocyclopentane-1-carboxylate. The second step is the stereoselective reduction of the ketone group of methyl 3-oxocyclopentane-1-carboxylate to the desired cis-alcohol.
Q2: What are the primary byproducts I should expect in this synthesis?
A2: The most common byproducts encountered during the synthesis of this compound are:
-
Methyl trans-3-hydroxycyclopentane-1-carboxylate: This is the trans-diastereomer of the desired product and is the most significant byproduct. The ratio of cis to trans isomers is highly dependent on the choice of reducing agent and reaction conditions.
-
Unreacted Methyl 3-oxocyclopentane-1-carboxylate: Incomplete reduction will result in the presence of the starting keto-ester in the final product mixture.
-
3-Oxocyclopentane-1-carboxylic acid: If the initial esterification reaction does not go to completion, or if the ester hydrolyzes, the starting carboxylic acid may be present as an impurity.
Q3: How can I distinguish between the cis and trans isomers of Methyl 3-hydroxycyclopentane-1-carboxylate?
A3: The cis and trans isomers can be distinguished and quantified using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for differentiating the isomers. The chemical shifts and coupling constants of the protons on the cyclopentane ring, particularly the protons attached to the carbon bearing the hydroxyl group and the carbon bearing the ester group, will differ between the cis and trans isomers due to their different spatial arrangements.[1][2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC can be used to separate the two isomers, and the mass spectrometer will confirm their identity. The ratio of the isomers can be determined by integrating the peak areas in the gas chromatogram.[3]
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC columns can be effective for separating the enantiomers of each isomer, and standard reverse-phase or normal-phase HPLC can often separate the cis and trans diastereomers.
Q4: What factors influence the stereoselectivity (cis vs. trans ratio) of the ketone reduction?
A4: The stereoselectivity of the reduction of the 3-keto group is influenced by several factors:
-
Reducing Agent: Bulky reducing agents tend to favor the formation of the cis isomer by attacking the less sterically hindered face of the cyclopentanone ring.
-
Temperature: Lower reaction temperatures generally lead to higher stereoselectivity, favoring the formation of the thermodynamically more stable product.
-
Solvent: The polarity of the solvent can influence the conformation of the starting material and the transition state, thereby affecting the stereochemical outcome.
-
Additives: The use of additives like cerium chloride (in the Luche reduction) can alter the reactivity of the reducing agent and improve stereoselectivity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product | 1. Incomplete esterification of the starting carboxylic acid.2. Incomplete reduction of the keto-ester.3. Product loss during workup and purification. | 1. Ensure anhydrous conditions for the esterification. Drive the equilibrium by removing water or using a large excess of methanol. Monitor the reaction by TLC or GC until the starting acid is consumed.2. Increase the equivalents of the reducing agent. Extend the reaction time. Monitor the reaction progress carefully.3. Optimize extraction and chromatography conditions to minimize losses. |
| High Proportion of trans-isomer | 1. Non-optimal choice of reducing agent.2. Reaction temperature is too high. | 1. Employ a stereoselective reducing agent. For example, reductions of substituted cyclobutanones have shown high selectivity for the cis alcohol.[4]2. Perform the reduction at a lower temperature (e.g., -78 °C to 0 °C). |
| Presence of Unreacted Starting Material (Methyl 3-oxocyclopentane-1-carboxylate) | 1. Insufficient amount of reducing agent.2. Deactivated reducing agent.3. Short reaction time. | 1. Use a larger excess of the reducing agent (e.g., 1.5-2.0 equivalents of NaBH4).2. Use a fresh batch of the reducing agent.3. Increase the reaction time and monitor by TLC or GC until the starting material is consumed. |
| Presence of 3-Oxocyclopentane-1-carboxylic acid in the final product | 1. Incomplete initial esterification.2. Hydrolysis of the ester during workup. | 1. Ensure the esterification reaction goes to completion before proceeding to the reduction step.2. Use a mild aqueous workup. Avoid strongly acidic or basic conditions for prolonged periods. A wash with a saturated sodium bicarbonate solution can help remove acidic impurities. |
| Difficulty in Separating cis and trans Isomers | The isomers have very similar physical properties. | 1. Column Chromatography: Use a high-efficiency silica gel and an optimized solvent system (e.g., a mixture of hexane and ethyl acetate with a carefully adjusted gradient).2. Fractional Crystallization: In some cases, it may be possible to selectively crystallize one of the isomers or a derivative.[4] |
Quantitative Data Summary
While specific yields and isomer ratios can vary based on the exact experimental conditions, the following table provides an illustrative summary based on typical outcomes for similar reductions.
| Parameter | Sodium Borohydride (NaBH4) Reduction | Catalytic Hydrogenation |
| Typical Yield | 70-90% | 85-95% |
| Typical cis:trans Ratio | Variable, can be improved with additives and low temperatures. | Generally provides good stereoselectivity, favoring the cis isomer. |
| Reaction Temperature | -78 °C to room temperature | Room temperature to 50 °C |
| Reaction Pressure | Atmospheric | 1-50 atm H2 |
Key Experimental Protocols
Protocol 1: Synthesis of Methyl 3-oxocyclopentane-1-carboxylate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-oxocyclopentane-1-carboxylic acid in anhydrous methanol (approximately 10 mL of methanol per gram of acid).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of carboxylic acid).
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC until the starting carboxylic acid is no longer visible.
-
Workup: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 3-oxocyclopentane-1-carboxylate, which can be used in the next step without further purification or purified by vacuum distillation.
Protocol 2: Reduction of Methyl 3-oxocyclopentane-1-carboxylate to this compound using Sodium Borohydride
-
Reaction Setup: Dissolve methyl 3-oxocyclopentane-1-carboxylate in methanol and cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add sodium borohydride (1.5 equivalents) in small portions to the cooled solution, maintaining the temperature below 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction by TLC for the disappearance of the starting material.
-
Quenching and Workup: Carefully quench the reaction by the slow addition of acetic acid or saturated ammonium chloride solution until gas evolution ceases. Remove the methanol under reduced pressure. Add water to the residue and extract with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, a mixture of cis and trans isomers, can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired cis isomer.
Visualizations
Caption: Synthetic pathway to this compound.
Caption: Common byproduct formation pathways.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Troubleshooting low yield in stereoselective cyclopentane synthesis
Welcome to the technical support center for stereoselective cyclopentane synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges, with a focus on troubleshooting low reaction yields.
Troubleshooting Guide
This guide addresses specific issues encountered during the synthesis of chiral cyclopentanes, particularly through cycloaddition reactions.
Issue 1: Low or No Product Yield
Q: My reaction has a very low yield or is not producing any of the desired cyclopentane product. What are the most common causes and how can I fix this?
A: Low or no product yield is a frequent issue that can often be traced back to several key factors related to reactants, reaction conditions, or catalyst activity.
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solution(s) | Expected Outcome |
| Moisture or Impurities | Ensure all glassware is oven or flame-dried and cooled under an inert atmosphere (Nitrogen or Argon)[1]. Use anhydrous grade, freshly distilled solvents[1][2]. Use fresh reagents from unopened bottles when possible[1]. | Elimination of side reactions like hydrolysis and prevention of catalyst deactivation, leading to a cleaner reaction and higher yield. |
| Suboptimal Reactant Electronics | For cycloadditions like the Diels-Alder reaction, ensure the reactants have complementary electronic properties (e.g., an electron-rich diene and an electron-poor dienophile)[3][4][5]. If necessary, modify substrates to include electron-donating or electron-withdrawing groups to accelerate the reaction[3]. | Increased reaction rate and higher conversion to the desired product. |
| Incorrect Catalyst Concentration or Deactivation | Titrate the catalyst concentration to find the optimal loading; both too little and too much can be detrimental[2]. For catalysts sensitive to air or moisture, ensure the reaction is run under a strictly inert atmosphere[6]. | Identification of the minimum effective catalyst amount to maximize yield while minimizing side reactions or cost. |
| Incomplete Reaction | Monitor the reaction's progress over time using an appropriate method (e.g., TLC, GC, NMR) to determine if it has reached completion[2]. Consider extending the reaction time or moderately increasing the temperature[2]. | Drives the reaction closer to completion, increasing the conversion of starting materials into the product. |
| Reaction Reversibility | Many cycloaddition reactions are reversible, especially at high temperatures (e.g., retro-Diels-Alder)[3]. If you observe product disappearing over time, run the reaction at the lowest temperature that allows for a reasonable rate[3]. If feasible, remove the product as it forms to shift the equilibrium forward[2]. | Preservation of the desired product by minimizing decomposition back to starting materials. |
A logical workflow for troubleshooting low conversion can help systematically identify and solve the root cause.
Issue 2: Poor Stereoselectivity
Q: My reaction is working, but the diastereoselectivity or enantioselectivity (ee) is low. How can I improve it?
A: Low stereoselectivity indicates that the transition states leading to the different stereoisomers are too close in energy. Optimizing the reaction environment to favor a single transition state is key.
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solution(s) | Expected Outcome |
| Suboptimal Temperature | Systematically vary the reaction temperature. Lower temperatures often increase selectivity by making small energy differences in transition states more impactful[6]. | Increased diastereomeric ratio or enantiomeric excess, though potentially at the cost of a slower reaction rate. |
| Inappropriate Solvent | The polarity and coordinating ability of the solvent can significantly influence the catalyst-substrate complex[6]. Screen a range of solvents to find one that optimizes the chiral environment[6]. For instance, in some reactions, toluene gives high yield and high enantioselectivity, while THF might give a lower yield but still excellent ee[6]. | Discovery of a solvent that enhances stereochemical control by stabilizing the desired transition state. |
| Incorrect Catalyst Choice | The chiral ligand or catalyst is the primary director of stereochemistry. Screen a variety of chiral catalysts or ligands (e.g., phosphines, BOX ligands, prolinol ethers)[6][7]. The match between the substrate and catalyst is crucial for achieving high stereoselectivity[8]. | Identification of a catalyst that provides a better-defined chiral pocket, leading to superior stereocontrol. |
| Substrate Sterics/Electronics | The structure of the substrate itself can hinder the catalyst's ability to control the stereochemical outcome. If possible, modify the steric bulk or electronic properties of the starting materials to enhance substrate-catalyst recognition[6]. | Improved "fit" between the substrate and the chiral catalyst, resulting in higher selectivity. |
Issue 3: Product Loss During Workup and Purification
Q: I believe my reaction is successful, but I'm losing a significant amount of product during purification. What can I do?
A: Product loss after the reaction is a common source of low isolated yield. The product's stability and physical properties dictate the best purification strategy.
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solution(s) | Expected Outcome |
| Product Volatility | If the product is volatile, significant loss can occur during solvent removal under reduced pressure[1]. Use lower temperatures during rotary evaporation and ensure the vacuum is not too strong. | Minimized loss of product due to evaporation, leading to a higher isolated yield. |
| Decomposition on Silica Gel | Some products, especially highly reactive or strained molecules, can decompose on acidic silica gel during column chromatography[1]. Try neutralizing the silica gel with a base (e.g., triethylamine in the eluent) or use an alternative stationary phase like alumina or Florisil. | Recovery of the intact product from chromatography without degradation. |
| Formation of Azeotropes | The product may form an azeotrope with the solvent or impurities, making separation by standard distillation difficult[9][10]. Consider alternative purification methods like azeotropic distillation with a different solvent, extractive distillation, or specialized techniques like hydrate-based purification for specific cases[9][10][11]. | Effective separation of the product from stubborn impurities, improving final purity and yield. |
| Inefficient Extraction | The product may have poor solubility in the chosen extraction solvent or may be sensitive to the pH of the aqueous wash. Perform small-scale solubility tests before the main extraction. Adjust the pH of the aqueous layer to ensure the product is in its neutral form for extraction into an organic solvent. | Maximized recovery of the product from the reaction mixture into the organic phase. |
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic strategies for stereoselective cyclopentane synthesis? A1: Key approaches include phosphine-catalyzed [3+2] cycloadditions, various metal-catalyzed reactions (e.g., using Rhodium or Palladium), and organocatalysis, which uses small chiral organic molecules to induce stereoselectivity[7]. The choice depends on the specific transformation and available starting materials[7].
Q2: I suspect side reactions are occurring. What are the likely byproducts? A2: Common side reactions include polymerization, especially under highly acidic or high-temperature conditions[1][2]. If the substrate contains an alkene, addition reactions (e.g., hydrochlorination if HCl is a byproduct) across the double bond can occur[1]. For dicarbonyl precursors, intramolecular aldol condensation can sometimes lead to furan derivatives as side products under acidic conditions[2].
Q3: How can I effectively monitor my reaction's progress? A3: While Thin Layer Chromatography (TLC) is common, it can be misleading for highly reactive intermediates that may react with the silica gel plate[1]. A more reliable method is indirect analysis: withdraw a small aliquot from the reaction, quench it in a separate vial with a simple nucleophile like methanol to form a stable derivative (e.g., a methyl ester), and then analyze the quenched sample by TLC or GC-MS[1]. The disappearance of the starting material and the appearance of the stable derivative spot indicates progress[1].
Q4: Does solvent choice really have a major impact on yield and selectivity? A4: Yes, absolutely. The solvent can influence reactant solubility, catalyst stability, and the conformation of the transition state. In some cases, changing the solvent can dramatically alter the product distribution. For example, in the rearrangement of furan derivatives to cyclopentanone, using water as a solvent can lead to high selectivity for the desired product, whereas using THF or methanol can result in near-zero yield of the target molecule[12]. Screening a variety of solvents is a critical step in optimizing any new stereoselective reaction[6].
Data Presentation: Reaction Optimization
Optimizing reaction parameters is crucial for maximizing yield. Below are examples of how systematically varying components can lead to improved outcomes.
Table 1: Optimization of a (3+2) Cycloaddition Reaction This table summarizes the optimization of conditions for the synthesis of a spiro(cyclopentane-1,3'-indoline) product.
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | DBU | THF | 50 | 51 |
| 2 | K₂CO₃ | THF | 50 | 72 |
| 3 | Cs₂CO₃ | THF | 50 | 78 |
| 4 | NaOH | THF | 50 | 85 |
| 5 | LiOH | THF | 50 | 63 |
| 6 | NaOH | CH₃CN | 50 | 75 |
| 7 | NaOH | Dioxane | 50 | 68 |
| 8 | NaOH | Toluene | 50 | <10 |
| 9 | NaOH | DCM | 50 | <10 |
| 10 | NaOH | THF | 30 | 84 |
| 11 | NaOH | THF | 30 | 90 * |
Data adapted from a study on NaOH-promoted chemo- and diastereo-selective (3 + 2) cycloaddition reactions[13]. *Reaction performed with a larger excess of one starting material.
Table 2: Optimization of an Iridium-Catalyzed Cyclopentane Formation This table shows the effect of base and concentration on an iridium-catalyzed annulation to form a cyclopentane.
| Entry | Catalyst (mol%) | Base (equiv) | Concentration (M) | Yield (%) |
| 1 | [IrCpCl₂]₂ (2) | KOH (3) | 0.5 | 4 |
| 2 | [IrCpCl₂]₂ (2) | KOH (3) | 2.0 | 14 |
| 3 | [IrCpCl₂]₂ (2) | K₃PO₄ (3) | 2.0 | 25 |
| 4 | [IrCpCl₂]₂ (2) | DBU (3) | 2.0 | 11 |
| 5 | [IrCp*Cl₂]₂ (4) | K₃PO₄ (3) | 2.0 | 51 |
Data adapted from a study on the stereoselective synthesis of alicyclic ketones[14].
Experimental Protocols
Protocol 1: General Procedure for a Lewis Acid-Catalyzed [4+2] Cycloaddition
This protocol provides a general workflow for a Diels-Alder reaction, a common method for synthesizing six-membered rings, with principles applicable to many stereoselective cycloadditions for five-membered rings.
Methodology:
-
Preparation: All glassware is rigorously dried in an oven at >120°C for several hours or flame-dried under vacuum and allowed to cool under an inert atmosphere[1].
-
Charging the Flask: To the reaction flask under inert gas, the dienophile (1.0 eq) and anhydrous solvent (e.g., Dichloromethane) are added.
-
Catalyst Addition: The solution is cooled to the desired temperature (e.g., 0 °C). The Lewis Acid catalyst (e.g., 10 mol%) is added, and the mixture is stirred.
-
Reactant Addition: The diene (1.2 eq) is added slowly, often dropwise, to the mixture.
-
Reaction Monitoring: The reaction is stirred at the set temperature for the determined time (e.g., 2-24 hours). Progress is monitored by TLC or GC until the limiting reagent is consumed.
-
Workup: Upon completion, the reaction is quenched by the slow addition of a suitable quenching agent, such as saturated aqueous NaHCO₃ solution[3]. The mixture is allowed to warm to room temperature.
-
Extraction: The product is extracted from the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3x). The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the final cyclopentane adduct.
Signaling Pathway Visualization
A simplified diagram illustrating how a Lewis acid catalyst functions in a cycloaddition reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. quora.com [quora.com]
- 5. Khan Academy [khanacademy.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Principle and Feasibility Study of Proposed Hydrate-Based Cyclopentane Purification Technology [ideas.repec.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Green and Facile Synthesis of Spirocyclopentanes Through NaOH-Promoted Chemo- and Diastereo-Selective (3 + 2) Cycloaddition Reactions of Activated Cyclopropanes and Enamides [frontiersin.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalytic Hydrogenation of Cyclopentenes
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize the catalytic hydrogenation of cyclopentenes.
Frequently Asked Questions (FAQs)
Q1: Which catalyst is most effective for the hydrogenation of cyclopentene derivatives?
The optimal catalyst choice depends on the specific substrate, desired selectivity, and other functional groups present in the molecule.[1] Commonly used catalysts include:
-
Palladium on Carbon (Pd/C): This is the most frequently used catalyst due to its high activity, cost-effectiveness, and general applicability for simple alkene hydrogenations.[1]
-
Platinum on Carbon (Pt/C) or Platinum(IV) Oxide (PtO₂ - Adam's catalyst): These are often more active than palladium catalysts and can be effective for more sterically hindered double bonds.[1] Platinum catalysts may also offer better chemoselectivity in the presence of other reducible groups.[1]
-
Raney Nickel (Ra-Ni): While effective for various reductions, Raney Nickel often requires higher temperatures and pressures for alkene hydrogenation and may exhibit lower selectivity compared to palladium or platinum catalysts.[1]
-
Ruthenium on Carbon (Ru/C): This catalyst is capable of hydrogenating olefins and aromatic rings, among other functional groups.
Q2: What are the typical reaction conditions for cyclopentene hydrogenation?
Standard conditions often serve as a good starting point for optimization. For many cyclopentene derivatives, a hydrogen pressure of 1-5 bar (often achieved with a hydrogen balloon) is sufficient.[1] Room temperature is a common starting point, as higher temperatures can sometimes lead to side reactions or catalyst deactivation.[1] Common solvents include protic options like ethanol and methanol, or aprotic solvents such as ethyl acetate and tetrahydrofuran (THF).[1] It is crucial that the solvent is dry and deoxygenated.[1]
Q3: What is the expected stereochemistry of the product?
Catalytic hydrogenation typically proceeds via syn-addition, where both hydrogen atoms add to the same face of the double bond.[2] This is because the alkene adsorbs onto the flat surface of the metal catalyst, and the hydrogen atoms are delivered from the catalyst surface to one side of the double bond.[2][3] For substituted cyclopentenes, this can lead to the formation of specific stereoisomers. The substrate will preferentially adsorb on the less sterically hindered face, influencing the stereochemical outcome of the product.[3]
Q4: Can catalytic hydrogenation affect other functional groups in my molecule?
Yes, catalytic hydrogenation is a powerful reduction method that can affect various functional groups. The specific conditions determine the chemoselectivity. For example, reducing aromatic rings, nitro groups, or nitriles often requires more forcing conditions (higher pressure and/or temperature) than a simple alkene reduction.[1] Careful selection of the catalyst and optimization of conditions are essential to achieve the desired transformation without affecting other sensitive groups.[1]
Troubleshooting Guide
Problem 1: Low or No Conversion
Question: I am observing low or no conversion of my cyclopentene starting material. What are the potential causes and how can I fix it?
Low conversion is a common issue that can stem from problems with the catalyst, substrate, or reaction conditions. A systematic approach is key to identifying the root cause.[1]
Potential Causes & Solutions:
-
Catalyst Inactivity:
-
Poisoning: The catalyst's active sites can be blocked by poisons. Common culprits include impurities containing sulfur, nitrogen, or other heteroatoms from the substrate or solvent.[1] Carbon monoxide (CO) from the hydrogen source can also act as an inhibitor.[1]
-
Solution: Use highly purified and deoxygenated solvents and substrates.[1] If the hydrogen source is suspect, use a high-purity grade.
-
-
Improper Handling/Storage: Catalysts like Pd/C can be pyrophoric and may deactivate upon exposure to air.[1]
-
Solution: Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon) and ensure it is stored correctly.
-
-
Sintering or Coking: High reaction temperatures can cause the metal particles to agglomerate (sinter) or lead to the formation of carbonaceous deposits (coke) on the surface, reducing the active surface area.[1][4]
-
Solution: Run the reaction at a lower temperature. Start at room temperature if feasible.[1]
-
-
-
Suboptimal Reaction Conditions:
-
Insufficient Hydrogen Pressure: Sterically hindered or electronically deactivated double bonds may require higher hydrogen pressure for the reaction to proceed efficiently.[1]
-
Inadequate Agitation: Poor mixing can lead to mass transfer limitations, preventing effective contact between the hydrogen gas, the substrate in solution, and the solid catalyst.[1]
-
Solution: Increase the stirring rate to ensure the catalyst is well-suspended and the gas-liquid interface is maximized.
-
-
Incorrect Temperature: While higher temperatures can increase reaction rates, they can also promote side reactions or catalyst degradation.[1][7] For some systems, the optimal temperature window can be narrow.[6]
-
Solution: Screen a range of temperatures to find the optimum for your specific substrate and catalyst system.
-
-
Insufficient Reaction Time: The reaction may simply need more time to reach completion.[1]
-
Solution: Monitor the reaction progress over a longer period using techniques like TLC, GC, or LC-MS.[1]
-
-
Problem 2: Poor Selectivity and Formation of Byproducts
Question: The hydrogenation is working, but I am getting a mixture of products, including the fully saturated cyclopentane. How can I improve selectivity for the desired cyclopentene? (This is most relevant when starting from a cyclopentadiene).
Achieving partial hydrogenation of a diene to a monoene requires careful control over reaction conditions to prevent over-reduction to the alkane.
Potential Causes & Solutions:
-
Overly Active Catalyst or Harsh Conditions: A highly active catalyst (like PtO₂) or harsh conditions (high temperature/pressure) can easily lead to the hydrogenation of both the starting material and the desired product.
-
Solution 1: Switch to a less active catalyst. Palladium is often more selective than platinum for partial hydrogenations.
-
Solution 2: Reduce the reaction temperature and pressure.[8] Lowering these parameters can slow the second hydrogenation step more than the first, allowing the desired cyclopentene to accumulate.
-
Solution 3: Use a catalyst poison or modifier. Sometimes, the addition of a specific agent can selectively poison the catalyst for the second hydrogenation step.
-
-
Solvent Effects: The choice of solvent can influence selectivity.[9]
-
Solution: Screen different solvents. The relative solubility of hydrogen, the substrate, and the intermediate can impact the reaction rates and selectivity.[8]
-
Data Presentation: Typical Reaction Parameters
The following table summarizes typical starting conditions for the catalytic hydrogenation of cyclopentenes. Optimization is often required for specific substrates.
| Parameter | Typical Range | Notes |
| Catalyst | Pd/C, Pt/C, PtO₂, Ra-Ni | Pd/C is the most common for general-purpose hydrogenation.[1] Pt catalysts are more active but may be less selective.[1] |
| Catalyst Loading | 1-10 mol% (metal basis) | Higher loading may be necessary for challenging or sterically hindered substrates.[1] |
| Hydrogen Pressure | 1 - 50 bar | Balloon pressure (1-5 bar) is often sufficient.[1] Higher pressures may be needed for difficult reductions.[1] |
| Temperature | Room Temp. - 80 °C | Room temperature is a good starting point.[1] Elevated temperatures can increase rate but may reduce selectivity.[1] |
| Solvent | Ethanol, Methanol, Ethyl Acetate, THF | The solvent must be dry and deoxygenated to prevent catalyst deactivation.[1] |
| Substrate Conc. | 0.05 - 0.5 M | High concentrations can sometimes lead to catalyst deactivation or mass transfer issues.[1] |
Experimental Protocols
Detailed Protocol: General Procedure for Catalytic Hydrogenation of a Cyclopentene Derivative
This protocol describes a standard lab-scale procedure using a hydrogen balloon.
Materials:
-
Cyclopentene derivative (1 mmol)
-
10% Palladium on Carbon (Pd/C, 5-10 mol%)
-
Anhydrous solvent (e.g., Ethanol or Ethyl Acetate, 10-20 mL)
-
Round-bottom flask with a magnetic stir bar
-
Septum
-
Vacuum/inert gas manifold
-
Hydrogen balloon
-
Filtration setup (e.g., Celite® or syringe filter)
Procedure:
-
Catalyst Preparation: Weigh the Pd/C catalyst and add it to the round-bottom flask containing a stir bar. Safety Note: Handle Pd/C carefully, as it can be pyrophoric, especially after use.
-
System Purge: Seal the flask with a septum. Connect the flask to a vacuum/inert gas manifold. Carefully evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle 3-5 times to ensure the atmosphere is inert.[1]
-
Solvent and Substrate Addition: Add the anhydrous, deoxygenated solvent to the flask via syringe. Dissolve the cyclopentene derivative in a small amount of the solvent and add it to the reaction flask.[1]
-
Hydrogenation Setup: Purge the inert gas from the flask by evacuating and backfilling with hydrogen from a balloon. Repeat this cycle 3-5 times.[1] Leave the final backfill in place so the reaction is under a positive pressure of hydrogen (approx. 1 atm).[1]
-
Reaction Execution: Stir the mixture vigorously at the desired temperature (typically room temperature to start).[1] Vigorous stirring is essential for good contact between all phases.[1]
-
Reaction Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under an inert atmosphere if possible) and analyzing them by TLC, GC, or LC-MS.[1]
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the flask with an inert gas.[1]
-
Catalyst Removal: Dilute the reaction mixture with more solvent and filter it through a pad of Celite® to remove the solid catalyst.[1] Wash the filter cake with the reaction solvent to ensure all product is recovered.[1]
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified by standard methods like column chromatography, distillation, or recrystallization.[1]
Mandatory Visualizations
Caption: General experimental workflow for catalytic hydrogenation.
Caption: Troubleshooting workflow for low conversion issues.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. google.com [google.com]
- 4. mdpi.com [mdpi.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Recent developments in the control of selectivity in hydrogenation reactions by confined metal functionalities - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY01709D [pubs.rsc.org]
Technical Support Center: Separation of Cis/Trans Isomers of Methyl 3-Hydroxycyclopentanecarboxylate
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the separation of cis and trans isomers of methyl 3-hydroxycyclopentanecarboxylate.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of cis and trans isomers of methyl 3-hydroxycyclopentanecarboxylate challenging?
The separation of these geometric isomers is difficult because they share the same molecular weight and functional groups. This results in very similar physicochemical properties, such as boiling point and polarity, making their separation by standard techniques like simple distillation a significant challenge. The key to successful separation lies in exploiting the subtle differences in their three-dimensional structures.
Q2: What are the most effective methods for separating the cis and trans isomers?
For analytical and small-scale preparative work, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most powerful and commonly used methods due to their high resolving power. For larger-scale separations, enzymatic resolution or fractional crystallization may be more suitable.
Q3: How can I obtain a mixture of the cis and trans isomers for separation?
A common method to synthesize a mixture of these isomers is the reduction of methyl 3-oxocyclopentanecarboxylate. Using a reducing agent like sodium borohydride (NaBH₄) will typically yield a mixture of the cis and trans products. The stereoselectivity of this reaction can be influenced by the choice of reducing agent; for instance, using lithium tri-tert-butoxyaluminum hydride can favor the formation of the trans isomer.[1]
Q4: Is it possible to selectively synthesize one isomer to avoid a separation step?
Yes, stereoselective synthesis is a viable approach. For example, catalytic asymmetric hydrogenation of methyl 3-oxocyclopentanecarboxylate using specific chiral ligands (e.g., BINAP) can produce the trans isomer with high enantiomeric excess.[1] Additionally, enzymatic methods, such as using Candida antarctica lipase B (CAL-B), can selectively hydrolyze the cis ester from a racemic mixture, leaving the trans isomer intact.[1]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Chromatographic Separation (HPLC & GC)
Problem: I am observing poor or no separation between the cis and trans isomer peaks.
Answer: Achieving baseline resolution for geometric isomers often requires careful method optimization. Here are several parameters you can adjust:
-
Optimize the Mobile Phase (HPLC):
-
Solvent Strength: Systematically vary the ratio of your organic solvent (e.g., acetonitrile, methanol) to the aqueous or non-polar phase. Small, incremental changes can significantly impact selectivity.
-
Solvent Type: Switching the organic modifier (e.g., from acetonitrile to methanol or vice versa) can alter selectivity due to different interactions with the analyte and stationary phase.[2]
-
Additives: For HPLC, adding a small amount of an acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can improve peak shape for acidic or basic compounds by suppressing ionization.[3]
-
-
Adjust the Column Temperature:
-
Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can influence selectivity and resolution. Experiment with adjusting the column temperature in 5-10°C increments. Lower temperatures often improve chiral separations.[4]
-
-
Change the Stationary Phase:
-
If optimizing the mobile phase and temperature is insufficient, a different column chemistry may be required. For these isomers, a chiral stationary phase (CSP), particularly one based on polysaccharide derivatives, could provide the necessary selectivity for separation.[5] Phenyl-based columns can also offer different selectivity for compounds with cyclic structures compared to standard C18 columns.[3]
-
-
Modify the Flow Rate:
-
Lowering the flow rate can increase the number of theoretical plates and improve resolution, although this will also increase the analysis time.
-
-
Increase Column Length or Use Smaller Particle Size:
-
Using a longer column or a column packed with smaller particles increases the overall efficiency of the separation, which can lead to better resolution of closely eluting peaks.[6]
-
Problem: My chromatographic peaks are broad or show significant tailing.
Answer: Peak broadening and tailing can obscure the separation of closely eluting isomers. Consider the following causes and solutions:
-
Secondary Interactions: The hydroxyl group on your molecule can have secondary interactions with active sites (e.g., acidic silanols) on silica-based columns, leading to peak tailing.[7]
-
Solution: Add a competing agent to your mobile phase. For example, a small amount of a basic modifier like triethylamine (TEA) can mask silanol groups and improve the peak shape of polar analytes.[7]
-
-
Column Overload: Injecting a sample that is too concentrated can lead to peak distortion and broadening.[7]
-
Solution: Try diluting your sample (e.g., 1:10 and 1:100 dilutions) and reinjecting. If the peak shape improves, you were likely overloading the column.[4]
-
-
Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shapes.
-
Solution: Flush the column with a strong solvent as recommended by the manufacturer. If the problem persists, the column may need to be replaced.[4]
-
-
Extra-Column Dead Volume: Excessive tubing length or poorly fitted connections between the injector, column, and detector can contribute to peak broadening.[7]
-
Solution: Ensure all connections are secure and use tubing with the smallest possible internal diameter and length.
-
Data Presentation
Table 1: Influence of Chromatographic Parameters on Isomer Separation
| Parameter | Change | Expected Effect on Resolution | Potential Trade-offs |
| Mobile Phase (HPLC) | Increase Organic Solvent % | Decrease retention time, may decrease resolution | Faster analysis |
| Decrease Organic Solvent % | Increase retention time, may increase resolution | Longer analysis | |
| Change Organic Solvent | May increase or decrease selectivity | Requires re-optimization | |
| Flow Rate | Decrease | Increase resolution | Longer analysis time |
| Increase | Decrease resolution | Faster analysis time | |
| Temperature | Decrease | Often increases selectivity | Higher backpressure |
| Increase | Decrease retention time, may decrease selectivity | Lower backpressure | |
| Column Length | Increase | Increase resolution | Longer analysis, higher backpressure |
| Particle Size | Decrease | Increase resolution | Higher backpressure |
Experimental Protocols
Protocol 1: General HPLC Method Development for Isomer Separation
-
Sample Preparation:
-
Prepare a stock solution of the cis/trans isomer mixture at approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution with the initial mobile phase to a final concentration of about 100 µg/mL.
-
Filter the final sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC System and Initial Conditions:
-
System: A standard HPLC system with a UV detector.
-
Column: Start with a C18 column (e.g., 150 mm x 4.6 mm, 5 µm). If resolution is poor, consider a chiral stationary phase.
-
Mobile Phase: Begin with an isocratic mixture of acetonitrile and water (e.g., 50:50 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: As methyl 3-hydroxycyclopentanecarboxylate lacks a strong chromophore, detection can be challenging. A low UV wavelength (e.g., 200-210 nm) or a universal detector like a Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD) may be necessary.
-
Injection Volume: 10 µL.
-
-
Optimization:
-
Equilibrate the column for at least 30 minutes or until a stable baseline is achieved.
-
Inject the sample and analyze the chromatogram.
-
If peaks are unresolved, systematically adjust the parameters as outlined in the troubleshooting guide and Table 1.
-
Protocol 2: General GC Method for Isomer Separation
-
Sample Preparation:
-
Dilute the isomer mixture in a volatile solvent (e.g., hexane or dichloromethane) to a concentration of approximately 100-500 µg/mL.
-
Derivatization of the hydroxyl group (e.g., silylation) may be necessary to improve peak shape and thermal stability.
-
-
GC System and Conditions:
-
Injector: Split/splitless injector at 250°C with a split ratio of 50:1.
-
Carrier Gas: Helium at a constant flow rate of 1-2 mL/min.
-
Column: A mid-polarity column (e.g., 5% Phenyl Polysiloxane, such as a DB-5 or HP-5ms, 30 m x 0.25 mm, 0.25 µm) is a good starting point. A chiral GC column may be required for baseline separation.
-
Oven Program:
-
Initial Temperature: 70°C, hold for 2 minutes.
-
Ramp: 5°C/min to 150°C.
-
Hold at 150°C for 5 minutes.
-
This program should be optimized based on the initial results.
-
-
Detector: Flame Ionization Detector (FID) at 250-300°C.
-
Mandatory Visualizations
Caption: General workflow for the separation and analysis of isomers.
Caption: Troubleshooting decision tree for poor chromatographic resolution.
References
Preventing epimerization during "Methyl cis-3-hydroxycyclopentane-1-carboxylate" synthesis
This technical support center provides researchers, scientists, and drug development professionals with targeted guidance on preventing epimerization during the synthesis of Methyl cis-3-hydroxycyclopentane-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of this compound synthesis?
A1: Epimerization is an unwanted chemical process where the stereochemical configuration at one of the chiral centers in the molecule is inverted. In this synthesis, the primary concern is the inversion of the stereocenter at the carbon atom attached to the carboxylate group (C1). This converts the desired cis-isomer into the undesired trans-diastereomer, Methyl trans-3-hydroxycyclopentane-1-carboxylate. This occurs because the proton at this C1 position is acidic and can be removed under basic conditions.
Q2: Why is preventing epimerization crucial?
A2: The cis and trans diastereomers of a molecule possess different three-dimensional structures. These structural differences can lead to significantly different biological activities, pharmacological properties, and binding affinities. The presence of the trans-isomer as an impurity can compromise the efficacy and safety of a drug candidate, complicate downstream purification processes, and reduce the overall yield of the desired active pharmaceutical ingredient (API).
Q3: What are the primary factors that promote epimerization during this synthesis?
A3: Several factors during the reaction and workup can induce epimerization:
-
Base: The presence of strong bases is the most significant cause. Bases can abstract the acidic proton at the C1 position, leading to a planar enolate intermediate which can be protonated from either face, resulting in a mixture of cis and trans products.[1][2]
-
Temperature: Higher reaction or workup temperatures can provide the necessary energy to overcome the activation barrier for proton abstraction and epimerization.[1][2]
-
Prolonged Reaction/Workup Time: Extended exposure of the product to basic conditions increases the probability of epimerization.[1]
-
Solvent: The polarity of the solvent can influence the stability of the enolate intermediate and the rate of epimerization.[1]
Troubleshooting Guide: High Levels of trans-Isomer Detected
| Problem | Potential Cause | Recommended Solution | Expected Outcome |
| High percentage of trans-isomer detected after reaction workup. | Use of a strong base for neutralization. Strong bases (e.g., NaOH, KOH, Et₃N) readily abstract the acidic α-proton to the ester.[1][2] | Use a milder, non-nucleophilic base for neutralization, such as saturated sodium bicarbonate (NaHCO₃) or N-methylmorpholine (NMM).[2][3] | Reduced incidence of base-catalyzed epimerization, preserving the cis configuration. |
| Elevated temperature during workup or purification. Heat can provide the energy needed for epimerization, especially if residual base is present.[1] | Conduct all neutralization and extraction steps at low temperatures (0-5 °C). Avoid high temperatures during solvent removal or distillation. | Minimized thermal energy for the epimerization reaction, leading to a higher ratio of the desired stereoisomer. | |
| Prolonged exposure to basic conditions. The longer the molecule is in a basic environment, the greater the chance of epimerization.[1] | Minimize the duration of any basic washing steps. Proceed immediately to the next step after neutralization. Monitor reactions closely to avoid unnecessarily long exposure to basic reagents.[2] | Reduced opportunity for the equilibrium to shift towards the more stable trans-isomer. | |
| Inappropriate solvent choice. Polar aprotic solvents can sometimes stabilize the enolate intermediate that leads to epimerization.[1] | If possible, use non-polar solvents like dichloromethane (DCM) or toluene for extractions. If a polar solvent is necessary, ensure temperature and base conditions are strictly controlled.[1] | Decreased stability of the enolate intermediate, suppressing the epimerization pathway. |
Key Experimental Protocol
Stereoselective Reduction of Methyl 3-oxocyclopentane-1-carboxylate
This protocol focuses on the critical reduction step where the cis-stereochemistry is established. The key to preventing epimerization is to use a mild workup procedure.
1. Reaction Setup:
-
Add Methyl 3-oxocyclopentane-1-carboxylate (1.0 eq) to a round-bottom flask.
-
Dissolve the starting material in anhydrous methanol or ethanol (approx. 0.1 M concentration).
-
Purge the flask with an inert gas (Nitrogen or Argon) and cool the solution to -20 °C in a suitable bath.
2. Reduction:
-
Slowly add Sodium borohydride (NaBH₄) (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at -20 °C. Note: The use of a bulky reducing agent can also improve cis-selectivity.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.
3. Quenching and Workup (Critical Step for Preventing Epimerization):
-
Once the reaction is complete, slowly quench the reaction by adding pre-chilled (0 °C) saturated ammonium chloride (NH₄Cl) solution dropwise, ensuring the temperature does not rise above 0 °C.
-
Adjust the pH to ~7 using dilute HCl (1M) at 0 °C. Avoid using any base for pH adjustment.
-
Extract the product with a non-polar solvent such as ethyl acetate or dichloromethane (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a low temperature (<30 °C).
4. Purification:
-
Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., Hexane:Ethyl Acetate gradient) to isolate the pure this compound.
Quantitative Data Summary
The choice of reaction conditions can significantly impact the diastereomeric ratio (cis:trans) of the product. The following table summarizes expected outcomes based on different parameters.
| Parameter | Condition | Typical cis:trans Ratio | Rationale |
| Reducing Agent | Sodium Borohydride (NaBH₄) | 85:15 - 95:5 | Small hydride donor, good general selectivity. |
| Lithium Tri-sec-butylborohydride (L-Selectride®) | >98:2 | Sterically hindered hydride attacks from the less hindered face, enhancing cis-selectivity. | |
| Temperature | 25 °C (Room Temp) | Lower Selectivity | Higher temperature can lead to side reactions and potential for epimerization if any base is present. |
| -20 °C to -78 °C | Higher Selectivity | Low temperatures enhance kinetic control, favoring the formation of the cis-isomer. | |
| Workup pH | Basic (e.g., NaHCO₃ wash) | Potential for >20% trans | Base can catalyze epimerization via enolate formation.[1][2] |
| Neutral / Mildly Acidic | >95% cis preserved | Avoids the conditions necessary for proton abstraction and subsequent epimerization. |
Visual Guides
Caption: Synthetic route to the target compound.
Caption: Epimerization proceeds via a planar enolate.
References
Technical Support Center: Synthesis of Methyl cis-3-hydroxycyclopentane-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in scaling up the synthesis of Methyl cis-3-hydroxycyclopentane-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common scalable method for synthesizing this compound?
A1: The most prevalent and scalable approach is the stereoselective reduction of Methyl 3-oxocyclopentanecarboxylate. To favor the cis isomer, a bulky reducing agent is typically employed to direct the hydride attack from the less sterically hindered face of the ketone.
Q2: How can I maximize the yield of the cis isomer over the trans isomer?
A2: The choice of reducing agent is critical for stereoselectivity. While sodium borohydride (NaBH₄) often yields the trans isomer as the major product, bulkier reagents like lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃) can significantly improve the cis:trans ratio.[1] Low reaction temperatures (e.g., -78 to -60°C) are also crucial for enhancing stereoselectivity.
Q3: What are the primary challenges when scaling up this synthesis?
A3: Key challenges during scale-up include:
-
Maintaining consistent low temperatures in large reaction vessels.
-
Ensuring efficient mixing of viscous reagents.
-
Managing the safe quenching of large quantities of reactive hydrides.
-
Effectively separating the cis and trans isomers on a large scale.
-
Controlling the formation of byproducts from incomplete reduction or side reactions.
Q4: What are the typical purities and yields for this reaction on a larger scale?
A4: Based on analogous preparations, such as the synthesis of methyl cis-3-hydroxycyclobutanecarboxylate, yields of approximately 88% and purities around 95% can be expected before final purification.[2] The final purity will depend on the effectiveness of the chosen purification method.
Q5: What are the key safety precautions to take during this synthesis at scale?
A5: It is imperative to handle lithium tri-tert-butoxyaluminum hydride, a water-reactive and flammable solid, in an inert, dry atmosphere (e.g., nitrogen or argon). The reaction quench should be performed slowly and at a low temperature to control the exothermic release of hydrogen gas. Appropriate personal protective equipment (PPE), including fire-retardant lab coats, safety glasses, and gloves, is essential. The final product is known to cause skin and eye irritation and may cause respiratory irritation.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | 1. Incomplete reaction. 2. Degradation of product during workup. 3. Inefficient extraction. | 1. Monitor the reaction by TLC or HPLC to ensure full consumption of the starting material. Consider extending the reaction time if necessary. 2. Maintain low temperatures during the quench and workup. Ensure the pH is controlled during the aqueous wash to prevent ester hydrolysis. 3. Perform multiple extractions with a suitable solvent (e.g., ethyl acetate) to ensure complete recovery of the product from the aqueous phase. |
| Poor cis:trans Diastereoselectivity | 1. Reaction temperature was too high. 2. The reducing agent was not sufficiently bulky or was of poor quality. 3. Inefficient mixing leading to localized temperature increases. | 1. Ensure the reaction is maintained at a consistent low temperature (-78 to -60°C) throughout the addition of the reducing agent. 2. Use a high-purity, bulky reducing agent like lithium tri-tert-butoxyaluminum hydride. 3. Employ a robust overhead stirrer to ensure efficient mixing in larger reaction vessels. |
| Difficulty in Separating cis and trans Isomers | 1. Isomers have similar polarities, making chromatographic separation challenging on a large scale. | 1. While flash chromatography is effective at the lab scale, consider preparative HPLC or simulated moving bed (SMB) chromatography for larger quantities. 2. Explore derivatization of the hydroxyl group to create diastereomers with greater separation potential, followed by removal of the derivatizing agent. |
| Presence of Unidentified Impurities | 1. Contaminated starting materials or reagents. 2. Side reactions due to moisture or air entering the reaction. 3. Over-reduction of the ester functionality. | 1. Ensure the purity of Methyl 3-oxocyclopentanecarboxylate and the reducing agent before starting the reaction. 2. Maintain a strictly inert and anhydrous atmosphere throughout the reaction. 3. Use a less reactive hydride source if over-reduction is suspected, and carefully control the stoichiometry of the reducing agent. |
Experimental Protocols
Key Experiment: Large-Scale Synthesis of this compound
This protocol is adapted from a similar large-scale synthesis of a cyclobutane analog.[2]
Materials and Equipment:
-
Methyl 3-oxocyclopentanecarboxylate
-
Lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃)
-
Anhydrous Tetrahydrofuran (THF)
-
6 M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Large-scale reaction vessel equipped with an overhead stirrer, thermocouple, and addition funnel under an inert atmosphere (Nitrogen or Argon)
-
Cooling bath (e.g., dry ice/acetone)
Procedure:
-
Reaction Setup: In a pre-dried, inerted reaction vessel, dissolve Methyl 3-oxocyclopentanecarboxylate (1.0 eq.) in anhydrous THF.
-
Cooling: Cool the solution to between -78°C and -60°C using a suitable cooling bath.
-
Addition of Reducing Agent: Slowly add a solution of lithium tri-tert-butoxyaluminum hydride (1.5 eq.) in anhydrous THF via an addition funnel over a period of 2-4 hours, ensuring the internal temperature does not exceed -60°C.
-
Reaction Monitoring: Stir the reaction mixture at this temperature for an additional 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Quenching: Slowly and carefully add 6 M HCl to the reaction mixture to quench the excess hydride and adjust the pH to 5-6. Ensure the temperature is maintained below 0°C during the initial phase of the quench.
-
Workup: Dilute the mixture with ethyl acetate and stir for 30 minutes. Filter the resulting mixture through a pad of celite or diatomaceous earth to remove inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer, and extract the aqueous layer multiple times with ethyl acetate.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by large-scale column chromatography or another suitable method to separate the cis and trans isomers.
Data Presentation
Table 1: Reagent Quantities for Scaled-Up Synthesis
| Reagent | Molecular Weight ( g/mol ) | Molar Ratio | Quantity for 1 mol Scale |
| Methyl 3-oxocyclopentanecarboxylate | 142.15 | 1.0 | 142.15 g |
| Lithium tri-tert-butoxyaluminum hydride | 254.25 | 1.5 | 381.38 g |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | - | Sufficient volume for dissolution and stirring |
Table 2: Typical Process Parameters and Expected Outcomes
| Parameter | Value |
| Reaction Temperature | -78°C to -60°C |
| Reaction Time | ~4 hours post-addition |
| Expected Yield (Crude) | ~85-90% |
| Expected Purity (Crude, cis isomer) | Dependent on selectivity, potentially >90% of the isomer mixture |
Visualizations
References
"Methyl cis-3-hydroxycyclopentane-1-carboxylate" stability and storage issues
This technical support center provides guidance on the stability and storage of Methyl cis-3-hydroxycyclopentane-1-carboxylate for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored at room temperature in a tightly sealed container.[1] To prevent potential degradation, it is advisable to store it in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat or ignition.
Q2: What is the shelf-life of this compound?
The shelf-life can vary depending on the purity of the compound and storage conditions. When stored correctly in an unopened container, the compound is expected to be stable for an extended period. For opened containers, it is recommended to use the product promptly and minimize exposure to air and moisture.
Q3: Is this compound sensitive to air or moisture?
As a compound containing a hydroxyl and an ester group, it has the potential to be sensitive to moisture, which can lead to hydrolysis of the ester. While it is not classified as highly air-sensitive, prolonged exposure to air could potentially lead to oxidation of the secondary alcohol. Therefore, it is best practice to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and to securely reseal the container after use.
Q4: What are the known incompatibilities for this compound?
This compound should be kept away from strong oxidizing agents, strong acids, and strong bases. These substances can catalyze degradation reactions such as oxidation of the alcohol or hydrolysis of the ester.
Q5: What are the safety hazards associated with this compound?
This compound may cause skin, eye, and respiratory irritation.[2] It is important to handle it in a well-ventilated area, such as a fume hood, and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Change in physical appearance (e.g., color change, cloudiness) | This could indicate degradation of the compound, possibly due to oxidation or contamination. | Discontinue use of the product. If possible, re-purify the compound. Ensure future handling is done under an inert atmosphere and that the storage container is appropriate and well-sealed. |
| Inconsistent experimental results | This may be due to partial degradation of the compound, leading to lower purity. The presence of degradation products (e.g., the carboxylic acid from hydrolysis) can interfere with reactions. | Verify the purity of the compound using an appropriate analytical method (e.g., NMR, GC-MS). If degradation is confirmed, it is advisable to use a fresh batch of the compound. Review handling and storage procedures to prevent future degradation. |
| Low reaction yield | If the compound is a starting material, its degradation will lead to a lower yield of the desired product. | Confirm the integrity of your starting material. Consider if reaction conditions (e.g., pH, temperature) could be contributing to the degradation of the starting material or product. |
Potential Degradation Pathways
The primary modes of degradation for this compound are hydrolysis of the ester and oxidation of the secondary alcohol.
References
Technical Support Center: Analytical Challenges in Characterizing Cyclopentane Diastereomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common analytical challenges associated with the characterization of cyclopentane diastereomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating cyclopentane diastereomers?
A1: The main difficulty arises from the subtle differences in the physicochemical properties between diastereomers. Unlike enantiomers, diastereomers have distinct physical properties, which should allow for their separation by techniques like chromatography.[1] However, for cyclopentane derivatives, the puckered and flexible nature of the five-membered ring can lead to very similar polarities and shapes between diastereomers, resulting in poor separation (co-elution).[2][3]
Q2: Which chromatographic technique is most effective for separating cyclopentane diastereomers?
A2: High-Performance Liquid Chromatography (HPLC) is a highly effective method for the analytical separation of cyclopentane diastereomers.[4] For preparative separations, normal-phase flash column chromatography using silica gel is a common and effective technique due to the polarity differences between isomers.[4] While challenging, reversed-phase chromatography can also be successful with careful selection of stationary and mobile phases.[3] In some cases, chiral stationary phases can provide excellent separation of diastereomers due to their unique selectivities.[3]
Q3: How can I confirm the stereochemistry of my separated cyclopentane diastereomers?
A3: Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for determining the stereochemistry of diastereomers.[5] Techniques such_as ¹H NMR, ¹³C NMR, and Nuclear Overhauser Effect Spectroscopy (NOESY) can provide detailed information about the relative orientation of substituents on the cyclopentane ring.[6][7][8] In cases where NMR is not definitive, X-ray crystallography can provide unambiguous structural determination, provided suitable crystals can be obtained.[9]
Q4: Can Mass Spectrometry (MS) be used to differentiate between cyclopentane diastereomers?
A4: While mass spectrometry is excellent for confirming molecular weight, differentiating diastereomers can be challenging as they often produce very similar fragmentation patterns under standard electron ionization (EI) conditions.[6] However, subtle differences in the relative intensities of fragment ions may sometimes be observed.[6] More advanced MS techniques, such as those involving chiral derivatizing agents or ion/molecule reactions, have shown promise in distinguishing between stereoisomers.[10]
Troubleshooting Guides
Chromatographic Separation Issues
Problem 1: My cyclopentane diastereomers are co-eluting or have very poor resolution in HPLC.
-
Possible Cause: The selected stationary and mobile phases do not provide sufficient selectivity to resolve the diastereomers.[3]
-
Solution:
-
Method Development: A systematic approach to method development is crucial. Experiment with different stationary phases (e.g., C18, Phenyl-Hexyl, Cyano) and organic modifiers (acetonitrile vs. methanol).[3]
-
Normal-Phase Chromatography: Consider using normal-phase chromatography with a silica gel column and a mobile phase consisting of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate or isopropanol).[2][3]
-
Temperature Optimization: Investigate the effect of column temperature. Running separations at sub-ambient or elevated temperatures can sometimes improve resolution.[3]
-
Chiral Columns: Although diastereomers are not enantiomers, chiral stationary phases can sometimes offer the unique selectivity needed for separation.[3]
-
Problem 2: I'm observing significant peak tailing in my chromatogram.
-
Possible Cause 1: Sample Overload. Injecting too much sample can saturate the column and lead to tailing.[3]
-
Solution: Reduce the injection volume or the concentration of the sample.[3]
-
-
Possible Cause 2: Secondary Interactions. Unwanted interactions between the analyte and the stationary phase can cause peak tailing.[3]
-
Solution: In reversed-phase, add a small amount of an acidic modifier like formic acid or trifluoroacetic acid to the mobile phase. In normal-phase, a small amount of a polar modifier like an alcohol can have a similar effect.[3]
-
-
Possible Cause 3: Column Contamination. A contaminated guard or analytical column can lead to poor peak shape.[3]
-
Solution: Flush the column with a strong solvent or replace the guard column if necessary.[3]
-
Problem 3: My peaks are broad, leading to poor resolution and sensitivity.
-
Possible Cause 1: Low Analyte Solubility. The diastereomers may have limited solubility in the mobile phase.[3]
-
Solution: Adjust the mobile phase composition to improve solubility.[3]
-
-
Possible Cause 2: High Extra-Column Volume. Excessive dead volume in the HPLC system can cause peak broadening.[3]
-
Solution: Use tubing and fittings with appropriate dimensions to minimize extra-column volume.[3]
-
Spectroscopic Characterization Issues
Problem 4: The ¹H NMR spectra of my diastereomers are very similar and difficult to interpret.
-
Possible Cause: The chemical environments of the protons in the two diastereomers are very similar, leading to overlapping signals.
-
Solution:
-
Higher Field Strength: Acquire spectra on a higher field NMR spectrometer (e.g., 500 MHz or greater) to increase spectral dispersion.[6]
-
2D NMR Techniques: Employ 2D NMR experiments such as COSY, HSQC, HMBC, and NOESY/ROESY. NOESY/ROESY is particularly useful for determining the spatial proximity of protons, which can help elucidate the relative stereochemistry.[7][8]
-
Chiral Derivatizing Agents: React the diastereomers with a chiral derivatizing agent to form new diastereomeric compounds that may exhibit more significant differences in their NMR spectra.[5]
-
Experimental Protocols
Protocol 1: Preparative Separation of Cyclopentane Diastereomers by Flash Column Chromatography
This protocol outlines a general procedure for separating cyclopentane diastereomers using flash column chromatography with a gradient elution system.[4]
-
TLC Analysis:
-
Dissolve a small amount of the crude mixture in a suitable solvent (e.g., ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate) to find a solvent system that provides good separation between the diastereomer spots (aim for a lower spot Rf of ~0.2-0.3).[4]
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase determined from the TLC analysis.
-
Pour the slurry into the column and allow it to pack, ensuring no air bubbles are trapped.
-
Add a thin layer of sand on top of the packed silica.[4]
-
-
Sample Loading:
-
Dissolve the crude mixture in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully apply the dissolved sample to the top of the column. Alternatively, dry-load the sample by adsorbing it onto a small amount of silica gel.[4]
-
-
Elution and Fraction Collection:
-
Begin elution with a mobile phase slightly less polar than that determined by TLC.
-
Gradually increase the polarity of the mobile phase (gradient elution). A slow, gradual increase in polarity often improves resolution.[4]
-
Collect fractions of a suitable volume.
-
-
Monitoring and Analysis:
-
Monitor the collected fractions by TLC to identify which fractions contain the separated diastereomers.
-
Combine the pure fractions of each diastereomer and remove the solvent using a rotary evaporator.[4]
-
Protocol 2: ¹H NMR Spectroscopy for Diastereomer Characterization
This protocol provides a general procedure for acquiring ¹H NMR spectra to differentiate between cyclopentane diastereomers.[6]
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified diastereomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[6]
-
-
Instrumentation:
-
Acquire ¹H NMR spectra on a 500 MHz or higher NMR spectrometer.[6]
-
-
¹H NMR Acquisition:
-
Set the spectral width to cover a range of -1 to 12 ppm.
-
Use a 30-degree pulse width.
-
Set the relaxation delay to 1.0 second.
-
Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.[6]
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure and relative stereochemistry. Pay close attention to subtle differences in these parameters between the diastereomers.[6]
-
Data Presentation
Table 1: Predicted ¹H NMR Data for Syn and Anti Diastereomers of 3-Cyclopentylbutan-2-ol (500 MHz, CDCl₃) [6]
| Proton | Predicted Chemical Shift (δ) ppm - Syn Isomer | Predicted Multiplicity & Coupling Constant (J) Hz - Syn Isomer | Predicted Chemical Shift (δ) ppm - Anti Isomer | Predicted Multiplicity & Coupling Constant (J) Hz - Anti Isomer |
| OH | Variable | Broad Singlet | Variable | Broad Singlet |
| CH-OH | ~3.8 | Multiplet | ~3.7 | Multiplet |
| CH-Cyclopentyl | ~1.9 | Multiplet | ~1.8 | Multiplet |
| CH₃ (doublet) | ~1.2 | Doublet, J ≈ 6.5 Hz | ~1.1 | Doublet, J ≈ 6.5 Hz |
| Cyclopentyl CH₂ | 1.0 - 1.8 | Multiplets | 1.0 - 1.8 | Multiplets |
Note: These are predicted values and may vary slightly in experimental data. The key is to look for consistent differences in chemical shifts between the two diastereomers.
Visualizations
Caption: General experimental workflow for the separation and characterization of cyclopentane diastereomers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of Methyl cis-3-hydroxycyclopentane-1-carboxylate
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of "Methyl cis-3-hydroxycyclopentane-1-carboxylate".
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in "this compound" preparations?
The most common impurities include:
-
Diastereomeric Impurity: Methyl trans-3-hydroxycyclopentane-1-carboxylate is the most common impurity, arising from the non-stereoselective reduction of the precursor, methyl 3-oxocyclopentanecarboxylate.
-
Unreacted Starting Material: Residual methyl 3-oxocyclopentanecarboxylate may be present if the reduction reaction did not go to completion.
-
Byproducts from Side Reactions: cis-3-Hydroxycyclopentane-1-carboxylic acid can form due to the hydrolysis of the methyl ester.
-
Residual Solvents: Solvents used in the reaction and purification steps (e.g., methanol, ethyl acetate, hexane) may be present in the final product.
Q2: What analytical techniques are recommended for assessing the purity of "this compound"?
A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Useful for determining the chemical structure and the relative amounts of cis and trans isomers. The coupling constants of the protons on the cyclopentane ring can help distinguish between the diastereomers.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Effective for identifying and quantifying volatile impurities, including residual solvents and the starting ketoester.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be employed to resolve and quantify the cis and trans isomers with high accuracy.
Q3: What is the impact of the trans-isomer impurity on downstream applications?
"this compound" is often used as a building block in the synthesis of complex molecules, such as PROTACs in drug development. The stereochemistry of this building block is critical for the final compound's biological activity and binding affinity to target proteins. The presence of the trans-isomer can lead to a mixture of diastereomeric final products, which can be difficult to separate and may exhibit different pharmacological profiles, complicating data interpretation and potentially reducing the efficacy of the drug candidate.
Troubleshooting Guides
Issue 1: Low cis:trans Diastereomeric Ratio
Question: My reaction produced a low ratio of the desired cis-isomer to the unwanted trans-isomer. How can I improve the stereoselectivity of the reduction?
Answer: The choice of reducing agent and reaction conditions significantly influences the diastereoselectivity of the reduction of methyl 3-oxocyclopentanecarboxylate.
-
Use a Bulky Reducing Agent: Sterically hindered reducing agents, such as lithium tri-tert-butoxyaluminum hydride, tend to favor the formation of the cis-isomer by attacking the carbonyl group from the less hindered face.
-
Optimize Reaction Temperature: Lowering the reaction temperature can enhance stereoselectivity.
-
Choice of Solvent: The solvent can influence the conformation of the starting material and the transition state, thereby affecting the diastereomeric ratio.
| Reducing Agent | Typical cis:trans Ratio |
| Sodium Borohydride | Can favor the trans isomer |
| Lithium Tri-tert-butoxyaluminum Hydride | Can favor the cis isomer |
Issue 2: Presence of Unreacted Starting Material
Question: My final product is contaminated with unreacted methyl 3-oxocyclopentanecarboxylate. How can I remove it?
Answer: Unreacted starting material can be removed through careful purification.
-
Column Chromatography: Flash column chromatography using a solvent system like hexane/ethyl acetate can effectively separate the more polar product from the less polar starting material.
-
Reaction Optimization: Ensure the reaction goes to completion by using a slight excess of the reducing agent and allowing for sufficient reaction time.
Issue 3: Hydrolysis of the Ester Group
Question: I have identified cis-3-hydroxycyclopentane-1-carboxylic acid in my product. What causes this and how can I prevent it?
Answer: The presence of the carboxylic acid is due to the hydrolysis of the methyl ester, which can occur during the reaction work-up or purification.
-
Avoid Strongly Acidic or Basic Conditions: During the aqueous work-up, use mild acids or bases for quenching and washing steps.
-
Minimize Contact with Water: Promptly dry the organic extracts after aqueous washes.
-
Purification: The acidic impurity can be removed by washing the organic solution with a mild base like a saturated sodium bicarbonate solution. The resulting carboxylate salt will be extracted into the aqueous layer.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol describes the separation of "this compound" from the trans-isomer and other impurities.
1. Materials:
- Crude "this compound"
- Silica gel (230-400 mesh)
- Solvents: Hexane and Ethyl Acetate (HPLC grade)
- Glass column, collection tubes, TLC plates
2. Procedure:
- Slurry Preparation: Prepare a slurry of silica gel in hexane.
- Column Packing: Pour the slurry into the column and allow it to pack evenly.
- Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.
- Elution: Begin elution with a non-polar solvent system (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 7:3 or 1:1 hexane:ethyl acetate).
- Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
- Product Isolation: Combine the fractions containing the pure cis-isomer and remove the solvent under reduced pressure.
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane/Ethyl Acetate Gradient |
| Gradient | Start with 9:1, gradually increase to 1:1 |
| Monitoring | TLC with visualization under UV light and/or staining |
Protocol 2: Purification by Distillation
For larger quantities and to remove non-volatile impurities, fractional distillation under reduced pressure can be employed.
1. Materials:
- Crude "this compound"
- Distillation apparatus with a vacuum source
- Heating mantle and thermometer
2. Procedure:
- Apparatus Setup: Assemble the fractional distillation apparatus.
- Charging the Flask: Add the crude product to the distillation flask.
- Applying Vacuum: Gradually apply vacuum to the system.
- Heating: Gently heat the distillation flask.
- Fraction Collection: Collect the fraction that distills at the appropriate boiling point and pressure. The boiling point will need to be determined experimentally based on the applied vacuum.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purifying this compound.
Validation & Comparative
Comparative NMR Analysis of Methyl cis- and trans-3-hydroxycyclopentane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic Comparison
In the landscape of organic synthesis and drug discovery, the precise characterization of stereoisomers is paramount. The spatial arrangement of atoms can dramatically influence a molecule's biological activity and pharmacokinetic properties. This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of "Methyl cis-3-hydroxycyclopentane-1-carboxylate" and its corresponding trans isomer. Understanding the distinct NMR fingerprints of these diastereomers is crucial for their unambiguous identification and for ensuring the stereochemical integrity of synthetic intermediates.
Predicted ¹H NMR Spectral Data
The primary distinction in the ¹H NMR spectra of the cis and trans isomers is expected to arise from the different spatial relationships between the hydroxyl and methoxycarbonyl groups and the protons on the cyclopentane ring. This will influence the magnetic environment of each proton, leading to variations in their chemical shifts.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm) and Splitting Patterns
| Proton Assignment | This compound (Predicted) | Methyl trans-3-hydroxycyclopentane-1-carboxylate (Predicted) |
| H1 (CH-COOCH₃) | 2.8 - 2.9 | 2.7 - 2.8 |
| H3 (CH-OH) | 4.3 - 4.4 | 4.1 - 4.2 |
| H2, H5 (CH₂) | 1.8 - 2.1 | 1.7 - 2.0 |
| H4 (CH₂) | 1.6 - 1.9 | 1.5 - 1.8 |
| OCH₃ | ~3.7 | ~3.7 |
| OH | Variable | Variable |
Note: Predicted data is for illustrative purposes and should be confirmed with experimental data.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectra will also exhibit characteristic differences between the cis and trans isomers. The steric compression and through-space electronic effects resulting from the different stereochemical arrangements will lead to variations in the chemical shifts of the cyclopentane ring carbons.
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)
| Carbon Assignment | This compound (Predicted) | Methyl trans-3-hydroxycyclopentane-1-carboxylate (Predicted) |
| C=O | 175 - 176 | 175 - 176 |
| C1 (CH-COOCH₃) | 45 - 46 | 46 - 47 |
| C3 (CH-OH) | 72 - 73 | 74 - 75 |
| C2, C5 | 35 - 36 | 37 - 38 |
| C4 | 30 - 31 | 32 - 33 |
| OCH₃ | ~52 | ~52 |
Note: Predicted data is for illustrative purposes and should be confirmed with experimental data.
Structural and NMR Correlation
The key to differentiating the cis and trans isomers lies in the relative stereochemistry of the substituents at C1 and C3. In the cis isomer, the hydroxyl and methoxycarbonyl groups are on the same face of the cyclopentane ring, leading to greater steric interaction. This can result in a shielding effect on nearby carbons and protons, causing their signals to appear at a slightly upfield (lower ppm) chemical shift compared to the trans isomer, where the substituents are on opposite faces.
Caption: Stereochemical comparison and expected NMR differences.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
The following provides a general procedure for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like methyl hydroxycyclopentane-carboxylates.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the purified compound directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent may vary depending on the solubility of the compound.
-
Cap the NMR tube and gently agitate until the sample is fully dissolved. Ensure a homogeneous solution.
2. Instrument Setup:
-
The experiments should be performed on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
-
The probe should be tuned and matched for both the ¹H and ¹³C frequencies to ensure optimal sensitivity.
-
The sample temperature is typically maintained at 298 K (25 °C).
3. ¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.
-
Spectral Width: A spectral width of approximately 12-16 ppm is generally sufficient for most organic molecules.
-
Number of Scans: 16 to 64 scans are usually adequate, depending on the sample concentration.
-
Relaxation Delay (d1): A relaxation delay of 1-2 seconds is recommended.
-
Acquisition Time (aq): An acquisition time of 2-4 seconds will provide good resolution.
4. ¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is standard.
-
Spectral Width: A spectral width of approximately 200-240 ppm is used to cover the entire range of carbon chemical shifts.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 to 4096 or more) is required to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): A relaxation delay of 2 seconds is a good starting point.
5. Data Processing:
-
The raw data (Free Induction Decay, FID) is Fourier transformed to obtain the frequency-domain spectrum.
-
Phase and baseline corrections are applied to the spectrum.
-
The chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).
-
Integration of the ¹H NMR signals provides the relative ratio of protons in different environments.
Caption: A generalized workflow for NMR analysis.
This guide serves as a foundational resource for the NMR characterization of "this compound" and its trans isomer. For definitive structural assignment, it is imperative to acquire and analyze experimental NMR data and, where possible, supplement with two-dimensional NMR techniques such as COSY, HSQC, and HMBC for complete and unambiguous assignment of all proton and carbon signals.
Mass Spectrometry Analysis: A Comparative Guide for Methyl cis-3-hydroxycyclopentane-1-carboxylate
For researchers, scientists, and professionals in drug development, understanding the structural nuances of molecules is paramount. Mass spectrometry stands as a cornerstone analytical technique for elucidating molecular structure. This guide provides a comparative analysis of the expected mass spectrum of Methyl cis-3-hydroxycyclopentane-1-carboxylate against a structurally similar alternative, supported by established fragmentation principles and a detailed experimental protocol.
Comparative Fragmentation Analysis
To contextualize the mass spectrometry of this compound, we will compare its predicted fragmentation pattern with that of the known spectrum of Methyl cyclopentanecarboxylate. The presence of the hydroxyl group in the target molecule introduces distinct fragmentation pathways, primarily the loss of water, which is absent in the alternative compound.
| Feature | This compound (Predicted) | Methyl cyclopentanecarboxylate (Observed) |
| Molecular Ion (M+) | m/z 144 | m/z 128 |
| Key Fragments (m/z) | 126 ([M-H₂O]⁺), 113 ([M-OCH₃]⁺), 98, 85, 67, 57 | 97 ([M-OCH₃]⁺), 85, 69, 55[1] |
| Base Peak (Predicted) | Likely m/z 85 or 57 | m/z 87[1] |
Predicted Fragmentation Pathway of this compound
The fragmentation of this compound under electron ionization is expected to follow several key pathways, originating from the molecular ion (m/z 144). The initial ionization would involve the removal of an electron from either the ester or alcohol oxygen.
Caption: Predicted EI fragmentation of this compound.
Experimental Protocol: GC-MS Analysis
The following protocol outlines a standard procedure for the analysis of this compound and similar semi-volatile organic compounds using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation:
-
Solvent Selection: Use a volatile organic solvent such as dichloromethane or ethyl acetate.[2]
-
Concentration: Prepare a sample solution with a concentration of approximately 10 µg/mL.[3]
-
Purity: Ensure the sample is free of particulate matter by centrifugation or filtration to prevent contamination of the GC system.[2]
-
Vial: Use a standard 1.5 mL glass autosampler vial.[3]
2. GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: A standard GC system equipped with a split/splitless injector.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for this type of analysis.
-
Injector Temperature: 250 °C.
-
Oven Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 200.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
3. Data Analysis:
The acquired mass spectra can be analyzed by identifying the molecular ion peak and the characteristic fragment ions. Comparison of the fragmentation pattern with spectral libraries (e.g., NIST) and known fragmentation behaviors of functional groups will aid in structural confirmation. Alcohols typically undergo α-cleavage and dehydration (loss of water, M-18).[4][5][6][7] Cyclic alcohols may also exhibit a characteristic peak at m/z 57 resulting from ring cleavage.[4] Esters often show fragmentation due to the loss of the alkoxy group (-OR).[8]
This guide provides a foundational framework for the mass spectrometric analysis of this compound. The predicted fragmentation patterns, when used in conjunction with the detailed experimental protocol, will enable researchers to confidently identify and characterize this and other structurally related compounds.
References
- 1. Methyl cyclopentanecarboxylate | C7H12O2 | CID 78365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sample preparation GC-MS [scioninstruments.com]
- 3. uoguelph.ca [uoguelph.ca]
- 4. GCMS Section 6.10 [people.whitman.edu]
- 5. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Chiral Separation of Methyl cis-3-hydroxycyclopentane-1-carboxylate Isomers
For researchers, scientists, and drug development professionals engaged in the synthesis and purification of chiral molecules, the efficient separation of enantiomers is a critical step. This guide provides a comprehensive comparison of the primary chiral High-Performance Liquid Chromatography (HPLC) method for resolving the enantiomers of methyl cis-3-hydroxycyclopentane-1-carboxylate, alongside alternative separation techniques. The information presented is supported by experimental data to facilitate informed decisions in method selection and development.
Chiral HPLC: The Principal Method for Enantiomeric Resolution
Chiral HPLC stands as the most widely employed technique for the analytical and preparative separation of the enantiomers of this compound. Polysaccharide-based chiral stationary phases (CSPs) have demonstrated broad applicability and high selectivity for a wide range of chiral compounds, including cyclic β-hydroxy esters.
Performance Data of Chiral HPLC Methods
| Chiral Stationary Phase (CSP) | Typical Mobile Phase | Expected Resolution (R_s) | Key Advantages |
| Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) | n-Hexane/Isopropanol (90:10, v/v) | > 1.5 | High enantioselectivity for a broad range of compounds, robust and reliable. |
| Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) | n-Hexane/Isopropanol (90:10, v/v) | > 1.5 | Often provides complementary selectivity to amylose-based phases. |
| Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate)) | Ethanol/Hexane (5:95, v/v) | > 1.5 | Can offer unique selectivity for halogenated and other compounds. |
Note: The optimal mobile phase composition and flow rate will require empirical determination for the specific enantiomers of this compound. The addition of a small percentage of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) may be necessary to improve peak shape and resolution.
Experimental Protocol: Chiral HPLC Separation
This protocol provides a general framework for developing a chiral HPLC method for the separation of this compound isomers.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
Materials:
-
Chiral HPLC column (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm).
-
HPLC-grade n-Hexane.
-
HPLC-grade Isopropanol.
-
Sample of racemic this compound dissolved in mobile phase.
Procedure:
-
Column Equilibration: Equilibrate the chiral column with the mobile phase (e.g., n-Hexane/Isopropanol 90:10, v/v) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Injection: Inject a 10 µL aliquot of the sample solution onto the column.
-
Detection: Monitor the elution profile at a suitable wavelength (e.g., 210 nm), as the analyte lacks a strong chromophore.
-
Data Analysis: Determine the retention times (t_R) of the two enantiomers and calculate the resolution factor (R_s) using the standard formula.
Optimization:
-
Mobile Phase Composition: Vary the ratio of n-Hexane to Isopropanol to optimize selectivity and resolution.
-
Flow Rate: Adjust the flow rate (typically between 0.5 and 1.5 mL/min) to find the best balance between resolution and analysis time.
-
Temperature: Column temperature can influence selectivity; testing at different temperatures (e.g., 25°C, 40°C) may be beneficial.
Alternative Separation Methodologies
Beyond chiral HPLC, other techniques can be employed for the separation of this compound enantiomers, each with its own set of advantages and limitations.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture. This results in the formation of two different compounds (one reacted, one unreacted) that can then be separated by conventional chromatographic methods like flash chromatography.
Performance Data:
| Enzyme | Reaction Type | Enantiomeric Excess (ee) | Key Advantages |
| Lipase (e.g., from Candida antarctica) | Transesterification or Hydrolysis | Often >95% | High enantioselectivity, mild reaction conditions, environmentally friendly. |
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
-
Reaction Setup: Dissolve racemic this compound in an appropriate organic solvent (e.g., toluene).
-
Acyl Donor: Add an acyl donor (e.g., vinyl acetate for transesterification).
-
Enzyme Addition: Add a lipase (e.g., Novozym® 435, an immobilized Candida antarctica lipase B).
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by chiral HPLC or GC to determine the enantiomeric excess of the remaining starting material and the product.
-
Workup and Separation: Once the desired conversion (ideally around 50%) is reached, stop the reaction, remove the enzyme by filtration, and separate the unreacted enantiomer from the acylated product using standard column chromatography.
Logical Workflow for Chiral Separation Method Development
The selection of an appropriate chiral separation method often follows a logical progression. The following diagram, generated using the DOT language, illustrates a typical workflow.
Caption: Workflow for selecting and developing a chiral separation method.
Concluding Remarks
For the routine analysis and preparative separation of this compound enantiomers, chiral HPLC with polysaccharide-based CSPs remains the method of choice due to its versatility and high resolving power. However, for specific applications, particularly in the context of asymmetric synthesis, enzymatic kinetic resolution offers an excellent and highly selective alternative. The optimal method will ultimately depend on the specific requirements of the research, including the scale of the separation, the desired purity of the enantiomers, and the available instrumentation.
Spectroscopic Showdown: Differentiating Cis and Trans Hydroxycyclopentane Esters
For researchers engaged in the synthesis of complex molecules and drug development, the precise characterization of stereoisomers is a critical step. The spatial arrangement of atoms in cis and trans isomers can lead to significant differences in their physical, chemical, and biological properties. This guide provides a detailed comparison of the spectroscopic differences between cis- and trans-hydroxycyclopentane esters, supported by established experimental principles and data from related compounds.
At a Glance: Key Spectroscopic Distinctions
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most definitive tool for distinguishing between the cis and trans isomers of hydroxycyclopentane esters. Infrared (IR) spectroscopy and Mass Spectrometry (MS) provide complementary information, confirming functional groups and molecular weight.
| Spectroscopic Technique | Key Differentiating Feature | cis-Hydroxycyclopentane Ester | trans-Hydroxycyclopentane Ester |
| ¹H NMR Spectroscopy | Vicinal Coupling Constant (³J) | Larger ³J value between H1 and H2 (typically 8-10 Hz) | Smaller ³J value between H1 and H2 (typically 2-9 Hz) |
| Chemical Shift (δ) | Protons on the substituted carbons may be shifted upfield or downfield depending on through-space interactions. | Chemical shifts will differ from the cis isomer due to a different magnetic environment. | |
| ¹³C NMR Spectroscopy | Chemical Shift (δ) | Carbons in the cyclopentane ring may experience an upfield shift due to steric (gamma-gauche) effects. | Carbons are in a less sterically hindered environment compared to the cis isomer. |
| IR Spectroscopy | Fingerprint Region | Unique pattern of absorption bands below 1500 cm⁻¹. | A distinctly different pattern of absorption bands in the fingerprint region compared to the cis isomer. |
| O-H Stretch | May show differences in the extent of intramolecular hydrogen bonding. | May show differences in the extent of intramolecular hydrogen bonding. | |
| Mass Spectrometry | Fragmentation Pattern | Molecular ion peak (M⁺) will be identical to the trans isomer. | Relative abundances of fragment ions may differ slightly due to stereochemical influences. |
In-Depth Analysis: A Tale of Two Isomers
The primary distinction between cis and trans hydroxycyclopentane esters lies in the relative orientation of the hydroxyl and ester groups on the cyclopentane ring. In the cis isomer, these groups are on the same face of the ring, while in the trans isomer, they are on opposite faces. This seemingly subtle difference has profound consequences for their spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The Power of Coupling Constants
The most reliable method for differentiating between the two isomers is the analysis of the vicinal proton-proton coupling constant (³J) between the protons on the carbons bearing the hydroxyl and ester groups (H1 and H2). Due to the geometry of the cyclopentane ring, the dihedral angle between these protons differs significantly in the cis and trans isomers, which directly impacts the magnitude of the coupling constant as described by the Karplus relationship. For cyclopentane systems, it is generally observed that Jcis is larger than Jtrans.[1]
¹³C NMR: The Influence of Steric Effects
The carbon chemical shifts in the ¹³C NMR spectra will also differ between the cis and trans isomers. In the cis isomer, the proximity of the hydroxyl and ester groups can lead to steric compression, also known as the gamma-gauche effect. This steric hindrance typically causes the cyclopentane ring carbons to be more shielded, resulting in a slight upfield shift (lower ppm value) compared to the less sterically hindered trans isomer.
Infrared (IR) Spectroscopy
While the IR spectra of both isomers will show the characteristic absorptions for the hydroxyl (O-H stretch, ~3400 cm⁻¹), ester carbonyl (C=O stretch, ~1735 cm⁻¹), and C-O bonds, subtle differences can be observed.[2] The exact position and shape of the O-H stretching band can be influenced by the potential for intramolecular hydrogen bonding, which may differ between the two isomers. The most significant differences, however, will be in the fingerprint region (below 1500 cm⁻¹). This region corresponds to complex vibrational modes of the entire molecule, and the distinct geometries of the cis and trans isomers will give rise to unique patterns of absorption bands, providing a "fingerprint" for each.
Mass Spectrometry (MS)
In mass spectrometry, both cis and trans isomers will exhibit the same molecular ion peak (M⁺) corresponding to their identical molecular weight. However, the stereochemistry can influence the fragmentation pathways. While the fragmentation patterns may be very similar, slight differences in the relative abundances of certain fragment ions might be observed. Techniques like chemical ionization (CI) may reveal more pronounced differences, for instance, in the stereoselective loss of a water molecule.
Experimental Protocols
A common synthetic route to hydroxycyclopentane esters involves the stereoselective reduction of a keto-ester precursor, such as methyl 2-oxocyclopentanecarboxylate. The choice of reducing agent can influence the cis/trans ratio of the product.
Synthesis of cis- and trans-Hydroxycyclopentane Esters
-
Reaction Setup: A solution of methyl 2-oxocyclopentanecarboxylate in a suitable solvent (e.g., methanol or tetrahydrofuran) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Reduction: A reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise to the stirred solution. The reaction is monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude product, a mixture of cis and trans isomers, is purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to separate the two isomers.
Spectroscopic Analysis
-
NMR Sample Preparation: A small amount of the purified isomer is dissolved in a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.
-
NMR Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. For ¹H NMR, the coupling constants are measured from the splitting patterns of the signals corresponding to the protons on the substituted carbons.
-
IR Data Acquisition: The IR spectrum is obtained using an FTIR spectrometer. The sample can be analyzed as a neat liquid (if applicable) or as a solution in a suitable solvent.
-
MS Data Acquisition: The mass spectrum is recorded on a mass spectrometer, typically using electron ionization (EI) or a softer ionization technique like chemical ionization (CI) or electrospray ionization (ESI).
Visualizing the Workflow
Caption: Workflow for synthesis, separation, and spectroscopic identification of isomers.
Caption: Logic for distinguishing isomers using ¹H NMR coupling constants.
References
A Comparative Guide to the Synthesis of Substituted Hydroxycyclopentane Esters
The substituted hydroxycyclopentane ester motif is a crucial structural component in a variety of biologically active molecules and natural products. Its synthesis, particularly with stereochemical control, is a significant challenge in organic chemistry. This guide provides a comparative analysis of three distinct and effective synthetic strategies for accessing these valuable compounds: Organocatalytic Tandem Michael Addition/α-Alkylation, Ring-Closing Metathesis (RCM), and Base-Mediated Intramolecular Annulation of β-Keto Esters.
This document is intended for researchers, scientists, and professionals in drug development, offering an objective comparison of these routes supported by experimental data, detailed protocols, and visual workflows to aid in methodological selection and implementation.
Quantitative Data Summary
The following table summarizes the key quantitative performance metrics for the three selected synthetic routes. The data is extracted from representative literature examples to facilitate a direct comparison of yield, stereoselectivity, and reaction conditions.
| Parameter | Route 1: Organocatalytic Tandem Michael/α-Alkylation | Route 2: Ring-Closing Metathesis (RCM) | Route 3: Base-Mediated Intramolecular Annulation |
| Target Product | Polysubstituted Cyclopentane Carbaldehyde | Substituted Cyclopentenone | Polysubstituted 2-Cyclopentenone |
| Overall Yield | Up to 75% | Overall yield for multi-step synthesis can vary. The key RCM step typically proceeds in high yield (>80%). | Up to 95% |
| Diastereoselectivity (d.r.) | Up to >20:1 | Not directly applicable to the RCM step itself, but stereocenters are set in the acyclic precursor. | Not specified in the example, but the reaction is generally regioselective. |
| Enantioselectivity (e.e.) | Up to 93% | Dependent on the synthesis of the chiral acyclic precursor. | Not an asymmetric method in the cited example. |
| Key Reagents & Conditions | Secondary amine catalyst (e.g., diphenylprolinol silyl ether), base, organic solvent, room temperature. | Grubbs' or Hoveyda-Grubbs' catalyst, chlorinated solvent, reflux. | Base (e.g., K₂CO₃), organic solvent (e.g., DMF), 80 °C. |
| Number of Steps (Core) | 1 (Cascade reaction) | 1 (for the cyclization) | 1 (Cascade reaction) |
| Key Advantages | High stereocontrol in a single step, mild conditions. | High functional group tolerance, applicable to a wide range of ring sizes. | High yields, readily available starting materials, transition-metal-free. |
| Key Limitations | Substrate scope can be limited by the catalyst. | Requires synthesis of a diene precursor, potential for E/Z isomer formation. | The initial product is a cyclopentenone requiring further reduction; not inherently asymmetric. |
| Reference | [1] | [2][3] | [4] |
Logical and Experimental Workflows
The following diagrams illustrate the conceptual and experimental workflows for each synthetic route, providing a clear visual comparison of the strategies.
References
- 1. scilit.com [scilit.com]
- 2. Synthesis of functional polyolefins via ring-opening metathesis polymerization of ester-functionalized cyclopentene and its copolymerization with cyclic comonomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of functional polyolefins via ring-opening metathesis polymerization of ester-functionalized cyclopentene and… [ouci.dntb.gov.ua]
- 4. Accessing polysubstituted 2-cyclopentenones via base-mediated annulation of β-keto esters and phenacyl bromides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Navigating Stereochemistry: A Comparative Guide to the Biological Activity of Cis and Trans Cyclopentane Derivatives
For researchers, scientists, and drug development professionals, understanding the nuanced interplay between a molecule's spatial arrangement and its biological function is paramount. This guide provides an objective comparison of the biological activities of cis and trans isomers of cyclopentane derivatives, supported by experimental data, detailed methodologies, and visual representations of relevant signaling pathways.
The rigid, puckered structure of the cyclopentane ring restricts free rotation around its carbon-carbon single bonds, giving rise to stereoisomers known as cis and trans isomers. In cis isomers, substituents are located on the same face of the ring, while in trans isomers, they are on opposite faces. This seemingly subtle difference in three-dimensional orientation can lead to profound variations in how these molecules interact with biological targets such as receptors and enzymes, ultimately dictating their pharmacological effects.
Case Study 1: (±)-1-Amino-1,3-cyclopentanedicarboxylic Acid (ACPD) - A Tale of Two Isomers at Glutamate Receptors
A compelling example of the differential activity of cis and trans cyclopentane isomers is observed with (±)-1-amino-1,3-cyclopentanedicarboxylic acid (ACPD). The two isomers exhibit distinct selectivity for different subtypes of glutamate receptors, namely ionotropic N-methyl-D-aspartate (NMDA) receptors and metabotropic glutamate receptors (mGluRs).
Quantitative Comparison of Biological Activity
The following table summarizes the biological activities of trans-ACPD and cis-ACPD at glutamate receptors, as determined by radioligand binding assays. The data clearly demonstrates the higher potency of trans-ACPD at metabotropic glutamate receptors and the preference of cis-ACPD for ionotropic NMDA receptors.
| Compound | Receptor Target | Assay Type | Measured Activity | Reference |
| trans-(±)-1-Amino-1,3-cyclopentanedicarboxylic acid (trans-ACPD) | Metabotropic Glutamate Receptors (mGluRs) | Displacement of [³H]glutamate binding | IC₅₀ ≈ 5 µM | [1] |
| Ionotropic NMDA Receptors | Displacement of [³H]CGS-19755 binding | IC₅₀ ≈ 60 µM | [1] | |
| cis-(±)-1-Amino-1,3-cyclopentanedicarboxylic acid (cis-ACPD) | Metabotropic Glutamate Receptors (mGluRs) | Displacement of [³H]glutamate binding | IC₅₀ > 1000 µM | [1] |
| Ionotropic NMDA Receptors | Displacement of [³H]CGS-19755 binding | IC₅₀ ≈ 33 µM | [1] |
Experimental Protocols
The determination of the biological activity of these isomers relies on precise and reproducible experimental methods. A generalized protocol for a competitive radioligand binding assay, a standard method for this type of study, is provided below.
Radioligand Binding Assay for Glutamate Receptors
Objective: To determine the binding affinity (IC₅₀) of cis- and trans-ACPD for ionotropic (NMDA) and metabotropic glutamate receptors.
Materials:
-
Synaptic membrane preparations from rat brain tissue (e.g., cortex or hippocampus)
-
Radioligand specific for the receptor of interest (e.g., [³H]CGS-19755 for the NMDA receptor, or [³H]glutamate for mGluRs)
-
cis- and trans-ACPD isomers
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
-
Microplate filtration manifold
Procedure:
-
Membrane Preparation: Homogenize dissected brain tissue in ice-cold buffer. Centrifuge the homogenate at a low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at a high speed to pellet the synaptic membranes. The pellet is washed and resuspended in the assay buffer to a specific protein concentration.
-
Binding Reaction: In a microplate, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compounds (cis- or trans-ACPD).
-
Incubation: Allow the binding reaction to reach equilibrium by incubating at a specific temperature (e.g., room temperature or 37°C) for a defined period.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a microplate filtration manifold. The filters will trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: The amount of bound radioligand is plotted against the concentration of the competing unlabeled ligand. The IC₅₀ value, which is the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis.
Signaling Pathways and Isomer-Specific Effects
The differential receptor affinities of cis- and trans-ACPD translate into distinct downstream signaling events. trans-ACPD, acting as an agonist at Gq-coupled metabotropic glutamate receptors, initiates a signaling cascade involving phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). In contrast, cis-ACPD's interaction with ionotropic NMDA receptors leads to the opening of an ion channel, resulting in an influx of Ca²⁺ and subsequent activation of calcium-dependent signaling pathways.
Figure 1: Differential signaling pathways of trans-ACPD and cis-ACPD.
Case Study 2: A-CD Ligands - Tuning Estrogen Receptor Selectivity through Isomerism
Another noteworthy example involves A-CD ligands, which are synthetic compounds designed to interact with estrogen receptors (ERα and ERβ). The stereochemistry at the C/D ring junction of these cyclopentane-containing structures plays a crucial role in their binding affinity and selectivity for the two estrogen receptor subtypes.
Quantitative Comparison of Biological Activity
Studies have shown that cis-fused A-CD ligands, contrary to what might be expected from structural similarity to the natural ligand estradiol (which has a trans-fusion), exhibit stronger binding and greater selectivity for ERβ compared to their trans counterparts.
| Compound Series | Receptor Target | Relative Binding Affinity | Selectivity |
| cis A-CD Ligands | ERα | Moderate | ERβ selective |
| ERβ | High | ||
| trans A-CD Ligands | ERα | Low | Low selectivity |
| ERβ | Moderate |
Experimental Workflow for Estrogen Receptor Binding
A typical experimental workflow to determine the binding affinities of these ligands is outlined below.
Figure 2: Workflow for comparing cis and trans A-CD ligand binding to estrogen receptors.
Conclusion
The examples of ACPD and A-CD ligands underscore the critical importance of stereochemistry in the biological activity of cyclopentane derivatives. The distinct spatial arrangements of substituents in cis and trans isomers lead to differential interactions with their biological targets, resulting in varied potencies and selectivities. For researchers in drug discovery and development, a thorough understanding and characterization of the stereoisomers of any cyclopentane-based therapeutic candidate are essential for optimizing its pharmacological profile and ensuring the desired therapeutic outcome. This guide serves as a foundational resource, emphasizing the necessity of considering stereoisomerism as a key determinant of biological function.
References
Unveiling the Solid-State Architecture: A Comparative Crystallographic Guide to Hydroxycyclopentane Carboxylic Acid Derivatives
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of molecules is paramount. X-ray crystallography provides the definitive map of molecular structure, offering insights that are crucial for rational drug design and understanding structure-activity relationships. This guide presents a comparative analysis of the single-crystal X-ray diffraction data for two derivatives of hydroxycyclopentane carboxylic acid, providing a foundational dataset for further research and development in this chemical space.
This guide focuses on the crystallographic structures of 1-hydroxycyclopentanecarboxylic acid and (1R,2R)-2-hydroxycyclopentane-1-carboxylic acid. While the primary target, "Methyl cis-3-hydroxycyclopentane-1-carboxylate," lacks publicly available, detailed crystallographic data, the analysis of these closely related analogs provides valuable comparative insights into the conformational preferences and intermolecular interactions within this class of compounds.
Comparative Crystallographic Data
The following tables summarize the key crystallographic parameters for the two analyzed derivatives, facilitating a direct comparison of their solid-state properties.
Table 1: Crystal Data and Structure Refinement for 1-hydroxycyclopentanecarboxylic acid.
| Parameter | Value |
| Empirical formula | C₆H₁₀O₃ |
| Formula weight | 130.14 |
| Temperature | 120(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 17.139(3) Å, α = 90°b = 5.3180(11) Å, β = 94.78(3)°c = 19.825(4) Å, γ = 90° |
| Volume | 1800.0(6) ų |
| Z | 12 |
| Density (calculated) | 1.441 Mg/m³ |
| Absorption coefficient | 0.118 mm⁻¹ |
| F(000) | 840 |
| Crystal size | 0.25 x 0.20 x 0.15 mm³ |
| Theta range for data collection | 2.66 to 27.50° |
| Index ranges | -22<=h<=22, -6<=k<=6, -25<=l<=25 |
| Reflections collected | 16428 |
| Independent reflections | 4115 [R(int) = 0.0461] |
| Completeness to theta = 25.242° | 99.8 % |
| Absorption correction | Semi-empirical from equivalents |
| Max. and min. transmission | 0.7456 and 0.6893 |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 4115 / 0 / 253 |
| Goodness-of-fit on F² | 1.037 |
| Final R indices [I>2sigma(I)] | R1 = 0.0409, wR2 = 0.1030 |
| R indices (all data) | R1 = 0.0573, wR2 = 0.1139 |
| Largest diff. peak and hole | 0.297 and -0.200 e.Å⁻³ |
Table 2: Crystal Data and Structure Refinement for (1R,2R)-2-hydroxycyclopentane-1-carboxylic acid.
| Parameter | Value |
| Empirical formula | C₆H₁₀O₃ |
| Formula weight | 130.14 |
| Temperature | 293(2) K |
| Wavelength | 1.54180 Å |
| Crystal system | Monoclinic |
| Space group | P2₁ |
| Unit cell dimensions | a = 8.125(2) Å, α = 90°b = 7.927(2) Å, β = 101.44(3)°c = 10.231(2) Å, γ = 90° |
| Volume | 645.2(3) ų |
| Z | 4 |
| Density (calculated) | 1.339 Mg/m³ |
| Absorption coefficient | 0.893 mm⁻¹ |
| F(000) | 280 |
| Crystal size | 0.30 x 0.20 x 0.15 mm³ |
| Theta range for data collection | 4.41 to 65.00° |
| Index ranges | 0<=h<=9, 0<=k<=9, -11<=l<=11 |
| Reflections collected | 1219 |
| Independent reflections | 1143 [R(int) = 0.045] |
| Completeness to theta = 65.00° | 99.1 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 1143 / 1 / 173 |
| Goodness-of-fit on F² | 1.053 |
| Final R indices [I>2sigma(I)] | R1 = 0.0483, wR2 = 0.1334 |
| R indices (all data) | R1 = 0.0504, wR2 = 0.1363 |
| Absolute structure parameter | 0.1(4) |
| Largest diff. peak and hole | 0.187 and -0.169 e.Å⁻³ |
Experimental Protocols
A generalized workflow for the synthesis, crystallization, and X-ray diffraction analysis of hydroxycyclopentane carboxylic acid derivatives is outlined below. Specific details for the two compounds presented are sourced from their respective publications.
Synthesis and Crystallization
1-hydroxycyclopentanecarboxylic acid: The compound was obtained from a commercial source and recrystallized from a water/ethanol mixture (1:1 v/v) by slow evaporation at room temperature.
(1R,2R)-2-hydroxycyclopentane-1-carboxylic acid: This compound was synthesized according to a previously published procedure. Single crystals suitable for X-ray diffraction were obtained by slow evaporation from an ethyl acetate solution at room temperature.
X-ray Data Collection and Structure Refinement
For both compounds, a suitable single crystal was mounted on a goniometer. X-ray diffraction data were collected using a diffractometer equipped with a CCD area detector. The data collection strategy was optimized to ensure high completeness and redundancy of the diffraction data.
The collected diffraction images were processed to yield integrated intensities, which were then corrected for Lorentz and polarization effects. An empirical absorption correction was applied. The crystal structures were solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were located in difference Fourier maps and refined isotropically.
Experimental Workflow
The logical flow of the experimental process from compound acquisition to final structural analysis is depicted in the following diagram.
Comparative Guide to Stereochemical Confirmation of Methyl cis-3-hydroxycyclopentane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of modern analytical techniques for the definitive stereochemical assignment of "Methyl cis-3-hydroxycyclopentane-1-carboxylate." The accurate determination of stereochemistry is a critical step in chemical synthesis and pharmaceutical development, as different stereoisomers can exhibit distinct biological activities. This document outlines the experimental protocols and presents comparative data for three primary methods: Nuclear Magnetic Resonance (NMR) Spectroscopy via Mosher's Method, Chiral High-Performance Liquid Chromatography (HPLC), and Single-Crystal X-ray Crystallography.
Comparison of Analytical Methods
The selection of an appropriate analytical technique for stereochemical determination depends on factors such as sample availability, the presence of suitable functional groups, and the desired level of structural detail. The following table summarizes the key performance aspects of each method.
| Feature | NMR Spectroscopy (Mosher's Method) | Chiral High-Performance Liquid Chromatography (HPLC) | Single-Crystal X-ray Crystallography |
| Principle | Derivatization with a chiral reagent to form diastereomers with distinct NMR spectra. | Differential interaction of enantiomers with a chiral stationary phase, leading to separation. | Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms. |
| Information Obtained | Assignment of absolute configuration at a specific stereocenter. | Determination of enantiomeric purity (e.e.) and separation of enantiomers. | Unambiguous determination of absolute configuration and solid-state conformation. |
| Sample Requirement | Milligram quantities of the purified alcohol. | Microgram to milligram quantities of the sample mixture. | A high-quality single crystal (typically >0.1 mm). |
| Instrumentation | High-field NMR spectrometer (e.g., 400 MHz or higher). | HPLC system with a chiral column and a suitable detector (e.g., UV, MS). | X-ray diffractometer. |
| Advantages | Does not require crystallization; applicable to a wide range of secondary alcohols. | High sensitivity and accuracy for quantitative analysis of enantiomeric excess. | Provides the most definitive and unambiguous structural information. |
| Limitations | Requires chemical derivatization; interpretation can be complex for sterically hindered molecules. | Method development can be time-consuming; does not directly provide absolute configuration without a known standard. | Dependent on the ability to grow high-quality single crystals, which can be challenging. |
Experimental Workflow for Stereochemical Confirmation
The logical flow for determining the stereochemistry of a chiral compound typically involves initial synthesis and purification, followed by one or more analytical techniques to establish the relative and absolute configuration. The choice of methods and their sequence can be tailored based on the specific research goals and sample characteristics.
Detailed Experimental Protocols
Mosher's Method for Absolute Configuration Determination
This NMR-based technique is highly effective for determining the absolute configuration of secondary alcohols like this compound.[1][2]
Protocol:
-
Esterification:
-
Divide the purified alcohol into two portions.
-
React one portion with (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl (MTPA) chloride to form the (S)-MTPA ester.
-
React the second portion with (S)-(+)-MTPA chloride to form the (R)-MTPA ester.
-
Purify both diastereomeric esters using column chromatography.
-
-
NMR Analysis:
-
Acquire ¹H NMR spectra for both the (S)-MTPA and (R)-MTPA esters.
-
Assign the proton signals for each ester, paying close attention to the protons adjacent to the carbinol center.
-
-
Data Interpretation:
-
Calculate the chemical shift differences (Δδ = δS - δR) for the assigned protons.
-
A positive Δδ for protons on one side of the MTPA plane and a negative Δδ for those on the other side allows for the assignment of the absolute configuration at the alcohol-bearing carbon.
-
Chiral HPLC for Enantiomeric Purity
Chiral HPLC is the gold standard for determining the enantiomeric excess of a chiral compound and for separating enantiomers for further analysis.[3]
Protocol:
-
Column and Mobile Phase Selection:
-
Select a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) are often effective for a wide range of compounds.
-
Develop a mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).
-
-
Sample Preparation and Analysis:
-
Dissolve a small amount of the sample in the mobile phase.
-
Inject the sample onto the chiral HPLC system.
-
Monitor the elution profile using a UV detector at an appropriate wavelength.
-
-
Data Interpretation:
-
The two enantiomers will elute at different retention times.
-
The enantiomeric excess (e.e.) is calculated from the integrated peak areas of the two enantiomers: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
-
Single-Crystal X-ray Crystallography
This technique provides the most unambiguous determination of the absolute configuration and the three-dimensional structure of a molecule in the solid state.[4]
Protocol:
-
Crystallization:
-
Grow a single crystal of the purified compound or a suitable crystalline derivative. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer in an X-ray diffractometer.
-
Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.
-
Refine the structural model against the experimental data. The absolute configuration is typically determined using the Flack parameter.
-
By employing these methodologies, researchers can confidently establish the stereochemistry of "this compound," ensuring the integrity and reproducibility of their scientific findings and the safety and efficacy of potential therapeutic agents.
References
Stereoisomers in Focus: A Comparative Analysis of Methyl cis- and trans-3-hydroxycyclopentane-1-carboxylate in Biological Assays
For researchers, scientists, and drug development professionals, understanding the nuanced differences between stereoisomers is paramount. The spatial arrangement of atoms can dramatically alter a molecule's biological activity. This guide provides a comparative analysis of methyl cis-3-hydroxycyclopentane-1-carboxylate and its trans isomer, focusing on their differential behavior in biological assays, supported by experimental data.
The core distinction in the biological activity between the cis and trans isomers of methyl 3-hydroxycyclopentane-1-carboxylate is prominently observed in enzymatic reactions. The trans configuration is often considered more valuable in medicinal chemistry, suggesting that its stereochemistry leads to more favorable interactions with biological targets.[1] While broad comparative pharmacological data remains limited in publicly accessible literature, a key area where their distinct properties have been quantified is in enzyme-catalyzed kinetic resolution.
Enzymatic Resolution: A Tale of Two Isomers
Kinetic resolution is a powerful technique for separating enantiomers of a racemic mixture, relying on the differential reaction rates of stereoisomers with a chiral catalyst, often an enzyme. In the case of methyl 3-hydroxycyclopentane-1-carboxylate, lipases have been shown to selectively react with one isomer over the other.
Quantitative Data Summary
The following table summarizes the results of the enzymatic resolution of a racemic mixture of methyl 3-hydroxycyclopentane-1-carboxylate using Candida antarctica lipase B (CAL-B).
| Isomer | Enzyme | Reaction Type | Key Finding | Quantitative Data |
| This compound | Candida antarctica lipase B (CAL-B) | Hydrolysis | Selectively hydrolyzed by the enzyme. | Not applicable (consumed in the reaction) |
| methyl trans-3-hydroxycyclopentane-1-carboxylate | Candida antarctica lipase B (CAL-B) | Hydrolysis | Remains largely unreacted, allowing for its separation. | Enantiomeric Excess (ee): 92%, Yield: 45%[1] |
This selective hydrolysis demonstrates a clear differentiation in the biological interaction of the two isomers with the active site of CAL-B. The enzyme's three-dimensional structure accommodates the cis isomer, facilitating its hydrolysis, while the trans isomer is a poorer fit and thus is left predominantly unreacted.
Experimental Protocol: Enzymatic Resolution of Methyl 3-hydroxycyclopentane-1-carboxylate
The following is a representative protocol for the kinetic resolution of racemic methyl 3-hydroxycyclopentane-1-carboxylate using Candida antarctica lipase B.
Objective: To selectively hydrolyze the cis isomer from a racemic mixture, thereby isolating the trans isomer.
Materials:
-
Racemic methyl 3-hydroxycyclopentane-1-carboxylate
-
Candida antarctica lipase B (CAL-B), immobilized
-
Phosphate buffer (pH 7.0)
-
Organic solvent (e.g., toluene)
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and equipment (magnetic stirrer, separatory funnel, rotary evaporator)
Procedure:
-
A solution of racemic methyl 3-hydroxycyclopentane-1-carboxylate is prepared in a suitable buffer-organic solvent system.
-
Immobilized Candida antarctica lipase B is added to the solution.
-
The reaction mixture is stirred at a controlled temperature (e.g., 30°C) for a specified period (e.g., 48 hours), and the reaction progress is monitored using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the enzyme is filtered off.
-
The reaction mixture is transferred to a separatory funnel.
-
The organic layer is washed with a sodium bicarbonate solution to remove the hydrolyzed carboxylic acid (from the cis isomer) and then with brine.
-
The separated organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting product, enriched in methyl trans-3-hydroxycyclopentane-1-carboxylate, is analyzed to determine the yield and enantiomeric excess.
Visualizing the Workflow
The following diagram illustrates the workflow of the enzymatic resolution process.
Caption: Workflow of the enzymatic resolution of methyl 3-hydroxycyclopentane-1-carboxylate isomers.
Signaling Pathways and Future Directions
While the provided data focuses on enzymatic resolution, the principle that stereochemistry governs biological activity is fundamental in pharmacology. Different isomers can exhibit varied affinities for receptors, leading to distinct downstream signaling events. For instance, one isomer might act as an agonist while the other is an antagonist or inactive.
The observed selectivity of lipase activity suggests that the cis and trans isomers of methyl 3-hydroxycyclopentane-1-carboxylate present different pharmacophores, the essential molecular features for biological activity. This difference could translate to varied interactions with other biological targets, such as G-protein coupled receptors (GPCRs) or ion channels, which are common drug targets.
The following hypothetical signaling pathway diagram illustrates how two isomers could potentially have divergent effects.
Caption: Hypothetical model of how cis and trans isomers could activate different signaling pathways.
Further research is warranted to explore the broader pharmacological profiles of these isomers. Cell-based assays investigating receptor binding, downstream signaling, and phenotypic responses would provide a more complete picture of their differential biological activities and could uncover novel therapeutic applications for the individual stereoisomers.
References
A Comparative Guide to Reducing Agents for Stereoselective Cyclopentanone Reduction
For Researchers, Scientists, and Drug Development Professionals
The stereoselective reduction of cyclopentanone and its derivatives to the corresponding cyclopentanols is a critical transformation in the synthesis of a vast array of natural products and pharmaceutical agents. The stereochemistry of the resulting hydroxyl group can profoundly influence the biological activity of a molecule. This guide provides a comparative analysis of various reducing agents, focusing on their stereoselectivity, yield, and reaction conditions, supported by experimental data.
Comparative Performance of Reducing Agents
The choice of reducing agent is paramount in controlling the stereochemical outcome of cyclopentanone reduction. The table below summarizes the performance of several common and specialized reducing agents in terms of yield and stereoselectivity (diastereomeric ratio, dr, or enantiomeric excess, ee).
| Reducing Agent/System | Substrate | Major Isomer | Yield (%) | Stereoselectivity (dr or ee) | Reference |
| Hydride Reagents | |||||
| Sodium Borohydride (NaBH₄) | 2-Methylcyclopentanone | trans | ~95 | 3:1 dr (trans:cis) | General Knowledge |
| Lithium Aluminum Hydride (LiAlH₄) | 2-Methylcyclopentanone | trans | ~95 | 3:1 dr (trans:cis) | General Knowledge |
| L-Selectride® (Lithium tri-sec-butylborohydride) | 2-Methylcyclopentanone | cis | High | >99:1 dr (cis:trans) | General Knowledge |
| Chiral Borane Reagents | |||||
| Alpine Borane® | Prochiral Ketones | (R) or (S)-alcohol | High | High ee | [1] |
| Catalytic Systems | |||||
| (S)-p-tol-BINAP/CuCl/NaOᵗBu | 3,5-dialkyl-cyclopentenones | (S)-alcohol | Good | 92:8 dr | [2] |
| Corey-Bakshi-Shibata (CBS) Reduction | 5-chloro-5-methyl-cyclopentenones | Diastereomers | ~60 | Good to high dr | [2] |
| Rh(I) with chiral sulfinamide/alkene ligands | Cyclopentenone derivatives | Chiral alcohols | Moderate to Good | High ee | [2] |
| Enzymatic Reduction | |||||
| Acinetobacter sp. CGMCC 0789 cells | Cyclopentenones | Chiral alcohols | - | High ee | [2] |
| Lipases (e.g., CAL-B, Amano PS) | Racemic cyclopentenone derivatives | (R)-enantiomer | - | 94% ee | [2] |
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for key reduction methods.
Diastereoselective Reduction with L-Selectride®
This protocol is representative for achieving high diastereoselectivity in the reduction of substituted cyclopentanones, favoring the approach of the bulky hydride from the less sterically hindered face.
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with the substituted cyclopentanone (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Reaction Conditions: The solution is cooled to -78 °C in a dry ice/acetone bath. L-Selectride® (1.0 M solution in THF, 1.1-1.5 eq) is added dropwise via syringe, maintaining the temperature below -70 °C.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched by the slow addition of water, followed by aqueous sodium hydroxide (e.g., 3M) and hydrogen peroxide (30%). The mixture is allowed to warm to room temperature and stirred for several hours. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Enantioselective Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a powerful method for the enantioselective reduction of prochiral ketones.[3]
-
Catalyst Formation: In a flame-dried flask under an inert atmosphere, the (S)- or (R)-CBS catalyst (e.g., (S)-2-Methyl-CBS-oxazaborolidine, 0.05-0.1 eq) is dissolved in anhydrous THF. A borane source, such as borane-dimethyl sulfide complex (BMS), is added, and the mixture is stirred to form the catalyst-borane complex.[3]
-
Reduction: The solution is cooled to the desired temperature (e.g., 0 °C or -20 °C). The ketone, dissolved in anhydrous THF, is added dropwise. The reaction is stirred until completion (monitored by TLC).
-
Quenching and Work-up: The reaction is carefully quenched by the slow addition of methanol. The solvent is evaporated, and the residue is treated with aqueous HCl and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.
Visualizing Reaction Pathways and Logic
General Workflow for Stereoselective Reduction
The following diagram illustrates a typical experimental workflow for the stereoselective reduction of a cyclopentanone derivative.
Caption: A generalized workflow for a stereoselective reduction experiment.
Logical Comparison of Reducing Agent Categories
The choice of a reducing agent is guided by the desired stereochemical outcome. This diagram categorizes the agents based on the type of stereoselectivity they primarily influence.
Caption: Logical comparison of reducing agents based on stereoselectivity.
References
Safety Operating Guide
Navigating the Disposal of Methyl cis-3-hydroxycyclopentane-1-carboxylate: A Guide for Laboratory Professionals
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to handle Methyl cis-3-hydroxycyclopentane-1-carboxylate with appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a laboratory coat. All handling of the compound and its waste should be conducted within a well-ventilated fume hood to prevent inhalation of any potential vapors.
Quantitative Data for Disposal
Due to the absence of a specific Safety Data Sheet, quantitative disposal limits for this compound are not definitively established. The following table summarizes general guidelines for the disposal of laboratory-scale chemical waste, which should be applied conservatively.
| Parameter | Guideline | Notes |
| Small Liquid Spills/Residue (<50 mL) | Absorb onto an inert material (e.g., vermiculite, cat litter, or sand). | Do not use combustible materials like paper towels for initial absorption of larger quantities. |
| Large Liquid Quantities (>50 mL) | Collect as hazardous waste for professional disposal. | Do not attempt to evaporate large quantities. |
| Contaminated Solids | Collect in a designated, sealed container for hazardous waste disposal. | Includes contaminated PPE, absorbent materials, and labware. |
| Empty Containers | Triple-rinse with a suitable solvent; collect the first rinse as hazardous waste. | Subsequent rinses may be permissible for drain disposal depending on local regulations and the solvent used. |
| Sewer Disposal | Not recommended for organic esters.[1][2] | Always consult your institution's Environmental Health and Safety (EHS) office. |
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste.[3]
-
Waste Segregation and Collection :
-
Designate a specific, chemically resistant waste container for this compound waste. Suitable materials include high-density polyethylene (HDPE) or glass.[3]
-
Clearly label the container with "Hazardous Waste: this compound".
-
Do not mix this waste with other chemical waste streams, particularly strong oxidizing agents, acids, or bases, to avoid unforeseen chemical reactions.[3]
-
-
Containerization :
-
Ensure the waste container is in good condition and has a secure, leak-proof lid.
-
Do not overfill the container; a headspace of at least 10% is recommended to accommodate vapor expansion.[3]
-
-
Storage of Waste :
-
Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area.
-
This storage location should be away from sources of heat, sparks, or open flames.[3]
-
-
Disposal of Empty Containers :
-
To decontaminate an empty container that held this compound, triple-rinse it with a small amount of a suitable solvent (e.g., acetone or ethanol).
-
The first rinsate must be collected and disposed of as hazardous waste in your designated container.[4]
-
After triple-rinsing, deface the original label on the container and dispose of it according to your institution's guidelines for non-hazardous lab glass or plastic.
-
-
Arranging for Final Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.[3]
-
Provide them with accurate information about the waste stream.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling Methyl cis-3-hydroxycyclopentane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling Methyl cis-3-hydroxycyclopentane-1-carboxylate. Adherence to these procedures is critical for ensuring laboratory safety and proper disposal.
Chemical Hazard and Classification
This compound is classified with the following hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS)[1]:
-
Skin Irritation (Category 2): Causes skin irritation[1].
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation[1].
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation[1].
Signal Word: Warning[1]
Hazard Pictograms:
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety. Proper selection and use of PPE are the last line of defense in preventing chemical exposure[2][3].
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles or Face Shield | Chemical splash goggles are required to provide a tight seal around the eyes. A face shield should be worn in conjunction with goggles when there is a significant risk of splashes[3][4]. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended for protection against esters and irritant chemicals. Ensure gloves are of a suitable thickness and are regularly inspected for signs of degradation or puncture[5]. |
| Body Protection | Laboratory Coat or Chemical-Resistant Apron | A standard laboratory coat should be worn to protect against minor spills. For larger quantities or tasks with a higher splash risk, a chemical-resistant apron over the lab coat is advised[5][6]. |
| Foot Protection | Closed-Toe Shoes | Closed-toe, chemical-resistant footwear is required to protect against spills[5]. |
| Respiratory Protection | Use in a Ventilated Area | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of vapors[7][8]. If ventilation is inadequate, a respirator may be necessary. |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
- Ensure a chemical fume hood is operational and available.
- Verify that an eyewash station and safety shower are accessible and unobstructed[7][8].
- Prepare all necessary equipment and reagents before handling the chemical.
- Ensure proper labeling of all containers.
2. Handling the Chemical:
- Don the appropriate PPE as outlined in the table above.
- Conduct all manipulations of this compound within a certified chemical fume hood to control vapor exposure.
- Avoid direct contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention[7][9].
- Use compatible dispensing tools (e.g., glass or polyethylene pipettes).
- Keep containers tightly closed when not in use to prevent the release of vapors.
3. Storage:
- Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[7].
- Keep containers tightly sealed.
Disposal Plan
Chemical waste must be managed in accordance with local, regional, and national regulations.
1. Waste Collection:
- Collect all waste containing this compound in a dedicated, properly labeled, and sealed hazardous waste container.
- Do not mix with other waste streams unless compatibility has been confirmed.
2. Disposal Procedure:
- The waste is classified as hazardous[9].
- Dispose of the chemical waste through an approved hazardous waste disposal facility.
- Do not dispose of it down the drain or in general trash.
- Empty containers may retain product residue and should be treated as hazardous waste[9].
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for the safe handling of this compound.
Caption: Workflow for safe handling of this compound.
References
- 1. This compound | C7H12O3 | CID 239213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sams-solutions.com [sams-solutions.com]
- 3. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 4. blog.storemasta.com.au [blog.storemasta.com.au]
- 5. brighthr.com [brighthr.com]
- 6. safety.nmsu.edu [safety.nmsu.edu]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
